Technical Documentation Center

Boc-3,4-difluoro-D-homophenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-3,4-difluoro-D-homophenylalanine

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Advantage of Fluorinated Homophenylalanine in Advanced Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3,4-difluoro-D-homophenylalanine In the landscape of modern medicinal chemistry and peptide-based therapeutics, the strategic incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3,4-difluoro-D-homophenylalanine

In the landscape of modern medicinal chemistry and peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Boc-3,4-difluoro-D-homophenylalanine, a synthetic amino acid derivative, represents a powerful tool for researchers and drug developers. This guide provides a comprehensive overview of its core chemical properties, synthesis, and applications, offering field-proven insights into its utility.

The molecule's design is a deliberate convergence of three key structural features, each imparting distinct and advantageous properties. Firstly, the D-chiral configuration provides inherent resistance to enzymatic degradation by common proteases, which preferentially recognize L-amino acids. Secondly, the homophenylalanine structure, featuring an additional methylene group in the side chain, introduces conformational constraints that can lock a peptide backbone into a desired bioactive conformation.[1] Lastly, the 3,4-difluoro substitution on the phenyl ring is critical; the high electronegativity of fluorine can modulate the electronic properties of the side chain, enhance binding interactions through novel non-covalent contacts, and significantly increase metabolic stability by fortifying what is often a site of oxidative metabolism.[2][3][4] This guide will dissect these features, providing a technical foundation for the effective application of this versatile building block.

Core Physicochemical Properties

Boc-3,4-difluoro-D-homophenylalanine is a white crystalline powder under standard conditions.[5] Its key identifiers and physical properties are summarized below, providing the foundational data required for experimental design.

PropertyValueSource(s)
IUPAC Name (3R)-3-(tert-butoxycarbonylamino)-4-(3,4-difluorophenyl)butanoic acid[5]
Synonyms Boc-D-β-HomoPhe(3,4-DiF)-OH, Boc-(R)-3-amino-4-(3,4-difluorophenyl)butyric acid[5]
CAS Number 269396-59-0[5][6]
Molecular Formula C₁₅H₁₉F₂NO₄[5][6]
Molecular Weight 315.32 g/mol [5]
Appearance White powder[5]
Melting Point 132 - 136 °C[5]
Purity ≥ 99% (as determined by HPLC)[5]
Optical Rotation [α]₂₁/D = +13 ± 1° (c=1 in Ethanol)[5]
Storage 0 - 8 °C, desiccated[5][7]
Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence indicates that Boc-3,4-difluoro-D-homophenylalanine exhibits limited solubility in water and non-polar solvents like petroleum ether.[1][7] It is, however, readily soluble in polar organic solvents, which is typical for protected amino acids of its size and polarity.

Solvent ClassExample SolventsSolubilityRationale
Polar Aprotic DMF, DMSO, THFSolubleThese solvents effectively solvate the polar carboxyl and Boc-protected amine groups.
Polar Protic Ethanol, MethanolSolubleThe compound can engage in hydrogen bonding with these solvents.
Non-Polar Hexanes, TolueneSparingly SolubleThe overall polarity of the molecule is too high for significant solvation.
Aqueous WaterSparingly SolubleThe large, hydrophobic Boc group and difluorophenyl ring limit aqueous solubility.

Expert Insight: The solubility in Dimethylformamide (DMF) is particularly relevant, as DMF is the most common solvent used in solid-phase peptide synthesis (SPPS), making this building block highly compatible with standard automated and manual synthesis protocols.

Stability and Handling

The stability of Boc-3,4-difluoro-D-homophenylalanine is governed by two primary factors: the acid-labile Boc protecting group and the robustly stable difluorophenyl moiety.

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is designed for facile cleavage under anhydrous acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) will rapidly deprotect the amine, typically in under 30 minutes at room temperature.[9] It is therefore critical to avoid acidic conditions during storage and handling if the integrity of the Boc group is to be maintained.

  • Base and Nucleophile Stability: The Boc group is highly stable to basic conditions and a wide range of nucleophiles, a property that allows for the use of base-labile protecting groups like Fmoc in orthogonal protection schemes.[8][]

  • Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability for short-term handling at ambient temperatures. However, for long-term storage, refrigeration (0-8 °C) is recommended to minimize any potential degradation pathways and maintain its high purity.[5][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The difluoro-substitution on the phenyl ring significantly enhances the molecule's resistance to oxidative metabolism by cytochrome P450 enzymes, a key advantage when incorporated into a drug candidate.[3][4]

G cluster_structure Chemical Structure Boc Boc Group (Acid-Labile) Amine Amine Boc->Amine Protects ChiralCenter D-Chiral Center (Protease Resistance) Amine->ChiralCenter Homolog Homologation -CH₂- (Conformational Constraint) ChiralCenter->Homolog Carboxyl Carboxylic Acid ChiralCenter->Carboxyl Aromatic 3,4-Difluorophenyl (Metabolic Stability, Binding) Homolog->Aromatic

Caption: Key structural features of Boc-3,4-difluoro-D-homophenylalanine.

Synthesis and Reactivity

Plausible Synthetic Workflow

While proprietary synthesis methods are common, a plausible and chemically sound route for Boc-3,4-difluoro-D-homophenylalanine can be constructed based on established organic chemistry principles, such as the alkylation of chiral auxiliaries or asymmetric hydrogenation.[4] The workflow below illustrates a conceptual pathway.

G start Start: 3,4-Difluorobenzaldehyde step1 Step 1: Condensation (e.g., with N-acetylglycine) start->step1 intermediate1 Azlactone Intermediate step1->intermediate1 step2 Step 2: Asymmetric Hydrogenation (Chiral Catalyst, e.g., Rh-DIPAMP) intermediate1->step2 intermediate2 N-acetyl-3,4-difluoro-D-phenylalanine step2->intermediate2 step3 Step 3: Arndt-Eistert Homologation (or similar chain extension) intermediate2->step3 intermediate3 N-acetyl-3,4-difluoro-D-homophenylalanine step3->intermediate3 step4 Step 4: Deacetylation (Acid or Enzymatic Hydrolysis) intermediate3->step4 intermediate4 3,4-difluoro-D-homophenylalanine step4->intermediate4 step5 Step 5: Boc Protection (Boc₂O, Base) intermediate4->step5 end Final Product: Boc-3,4-difluoro-D-homophenylalanine step5->end

Caption: A plausible synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

  • Asymmetric Hydrogenation: This step is crucial for establishing the desired D-stereochemistry with high enantiomeric excess. The choice of a chiral phosphine ligand (like DIPAMP) is key to directing the hydrogenation to one face of the prochiral double bond.[4]

  • Homologation: The Arndt-Eistert synthesis is a classic method for extending a carboxylic acid by one methylene group, essential for converting the phenylalanine core to a homophenylalanine structure.

  • Boc Protection: The reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) is the industry-standard method for introducing the Boc group.[7][8] It is a high-yielding and clean reaction, making it ideal for the final step.

Core Reactivity in Peptide Synthesis

The primary application of this molecule is as a monomer in Solid-Phase Peptide Synthesis (SPPS). Its reactivity is defined by the sequential deprotection of the N-terminal amine and coupling of the C-terminal carboxylic acid.

This protocol outlines the essential steps for coupling Boc-3,4-difluoro-D-homophenylalanine onto a resin-bound peptide chain with a free amino group.

1. Materials and Reagents:

  • Peptide-resin with a free N-terminal amine
  • Boc-3,4-difluoro-D-homophenylalanine
  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
  • Hydroxybenzotriazole (HOBt) or OxymaPure®
  • N,N-Diisopropylethylamine (DIPEA) for HBTU/HATU activation
  • N,N-Dimethylformamide (DMF), peptide synthesis grade
  • Dichloromethane (DCM), peptide synthesis grade
  • Trifluoroacetic acid (TFA)
  • Ninhydrin test kit

2. Deprotection of the Resin-Bound Peptide:

  • Swell the peptide-resin in DCM for 20 minutes.
  • Drain the DCM.
  • Add a solution of 25-50% TFA in DCM (v/v) to the resin.
  • Agitate for 2 minutes, drain, and repeat with a fresh TFA/DCM solution for 20-30 minutes to ensure complete Boc removal.[9]
  • Wash the resin extensively with DCM followed by DMF to remove residual acid.
  • Neutralize the resulting ammonium salt by washing with a 5-10% solution of DIPEA in DMF until a neutral pH is achieved.
  • Wash the resin thoroughly with DMF to remove excess base.

3. Activation and Coupling:

  • In a separate vessel, dissolve 3-4 equivalents of Boc-3,4-difluoro-D-homophenylalanine and 3-4 equivalents of an activating agent (e.g., HOBt/OxymaPure) in DMF.
  • Add 3-4 equivalents of DIC to the solution to begin pre-activation. Allow to react for 5-10 minutes. Rationale: This forms the highly reactive HOBt/Oxyma-ester, which enhances coupling efficiency and suppresses racemization.[9]
  • Add the activated amino acid solution to the drained, neutralized resin.
  • Agitate the reaction vessel for 2-4 hours. The extended coupling time is advisable due to potential steric hindrance from the homophenylalanine side chain.
  • Take a small sample of resin beads and perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

  • If the ninhydrin test remains positive after a second coupling, cap any unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion-sequence peptides.

// Define nodes with colors Resin [label="Resin-Peptide-NH-Boc", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="1. Deprotection\n(25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin_NH3 [label="Resin-Peptide-NH₃⁺TFA⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralization [label="2. Neutralization\n(DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resin_NH2 [label="Resin-Peptide-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Activated Boc-AA, DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resin_Next [label="Resin-Peptide-AA-NH-Boc", fillcolor="#FBBC05", fontcolor="#202124"];

// Define edges and cycle Resin -> Deprotection [color="#5F6368"]; Deprotection -> Resin_NH3 [color="#5F6368"]; Resin_NH3 -> Neutralization [color="#5F6368"]; Neutralization -> Resin_NH2 [color="#5F6368"]; Resin_NH2 -> Coupling [color="#5F6368"]; Coupling -> Resin_Next [label=" Repeat Cycle", color="#5F6368"]; }

Caption: The cycle of deprotection and coupling in Boc-based SPPS.

Applications in Research and Development

The unique combination of properties makes Boc-3,4-difluoro-D-homophenylalanine a high-value building block in several research domains.

  • Therapeutic Peptide Development: This is its primary application. It is used to synthesize novel peptides with enhanced stability and bioactivity.[5][11] The D-configuration and fluorination provide resistance to degradation, prolonging the half-life of peptide drugs in vivo.[3]

  • Structure-Activity Relationship (SAR) Studies: The compound is crucial for SAR studies, helping scientists to probe the effects of conformational rigidity and side-chain electronics on biological activity.[12] By replacing a natural phenylalanine or tyrosine with this analog, researchers can determine the importance of specific aromatic interactions and backbone flexibility for receptor binding.

  • Enzyme Inhibitor Design: The modified backbone and fluorinated ring can be used to design potent and selective inhibitors of enzymes, particularly proteases, where the unnatural structure can disrupt the catalytic mechanism or enhance binding to the active site.[2]

  • ¹⁹F NMR Probes: The presence of two fluorine atoms provides a sensitive ¹⁹F NMR handle. When incorporated into a peptide or protein, it can be used to study protein folding, dynamics, and ligand-protein interactions without interference from other signals in the biological matrix.[3]

Conclusion

Boc-3,4-difluoro-D-homophenylalanine is far more than a simple amino acid derivative; it is a sophisticated tool for molecular engineering. The convergence of stereochemical stability (D-form), conformational constraint (homo-backbone), and enhanced metabolic stability and binding potential (difluoro-phenyl group) provides an unparalleled advantage for the design of advanced peptides and small molecule therapeutics. A thorough understanding of its chemical properties—particularly its reactivity profile within the context of peptide synthesis—is essential for leveraging its full potential to overcome longstanding challenges in drug development, from poor bioavailability to rapid in vivo clearance.

References

  • Scott, P.J.H. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Nagib, D.A. & MacMillan, D.W.C. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Angewandte Chemie International Edition. [Link]

  • Scott, P.J.H. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Sammis, G.M. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Boc-3,4-difluoro-L-b-homophenylalanine | 270063-54-2. J&K Scientific. [Link]

  • Boc-3,4-difluoro-D-b-homophenylalanine | 269396-59-0. J&K Scientific. [Link]

  • Boc-3,4-difluoro-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

  • Al-Zoubi, R.M. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Exploratory

Boc-3,4-difluoro-D-homophenylalanine (CAS: 1260588-78-0): A Comprehensive Technical Guide for Drug Discovery and Peptide Engineering

As a Senior Application Scientist, I approach peptide engineering not merely as a sequence of couplings, but as the strategic assembly of molecular properties. The incorporation of non-canonical amino acids is the corner...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach peptide engineering not merely as a sequence of couplings, but as the strategic assembly of molecular properties. The incorporation of non-canonical amino acids is the cornerstone of modern peptidomimetics. Among these, Boc-3,4-difluoro-D-homophenylalanine stands out as a trifecta of structural engineering: it combines beta-homologation, stereochemical inversion, and targeted halogenation.

This whitepaper provides an in-depth analysis of its chemical identity, mechanistic advantages in pharmacology, and field-proven protocols for its integration into solid-phase peptide synthesis (SPPS).

Core Identity and Quantitative Data

Understanding the baseline physicochemical properties is essential for predicting the behavior of this monomer during synthesis and in biological systems. The compound is a Boc-protected β3 -amino acid, specifically the D-enantiomer (3R configuration) of homophenylalanine, featuring fluorine substitutions at the 3 and 4 positions of the aromatic ring.

Table 1: Physicochemical and Structural Properties

PropertySpecification / Value
Chemical Name Boc-3,4-difluoro-D-homophenylalanine
IUPAC Name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3,4-difluorophenyl)butanoic acid
CAS Registry Number 1260588-78-0
Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Stereochemistry D-configuration (3R)
Protecting Group N-tert-Butoxycarbonyl (Boc)
LogP (Estimated) > 1.41 (Base β -hPhe is 1.41; fluorination increases lipophilicity)

Data synthesized from and [1].

Structural & Mechanistic Advantages in Drug Design

The selection of Boc-3,4-difluoro-D-homophenylalanine in a drug discovery pipeline is driven by strict causality: each structural modification directly addresses a specific pharmacokinetic or pharmacodynamic liability of native peptides.

The Beta-Homologation Effect

Native α -peptides are rapidly degraded by endogenous proteases. By introducing an extra methylene (-CH2-) group into the backbone, we create a β -amino acid. This homologation shifts the amide bond spacing, creating a steric mismatch with the active sites of α -peptidases. Furthermore, β -peptides can fold into highly stable secondary structures, such as 14-helices, which preserve binding affinity while conferring near-absolute proteolytic stability[].

The 3,4-Difluoro Substitution

The aromatic ring of phenylalanine is a prime target for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Fluorine is highly electronegative; substituting hydrogen with fluorine at the 3 and 4 positions withdraws electron density from the ring, deactivating it against electrophilic attack by CYP450[3]. Additionally, fluorination increases the overall lipophilicity of the peptide, enhancing membrane permeability and oral bioavailability.

D-Stereocenter (3R Configuration)

Endogenous biological systems are strictly chiral, predominantly recognizing L-amino acids. The use of the D-enantiomer (3R in β -amino acids) ensures that even if a protease could accommodate the β -backbone, the spatial arrangement of the side chain prevents enzymatic cleavage. This stereochemical control is vital for discovering highly potent, non-covalent inhibitors, such as those targeting dipeptidyl peptidase IV (DPP-4)[4].

Mechanistic_Advantages Molecule Boc-3,4-difluoro- D-homophenylalanine BetaHomo Beta-Homologation (Extra CH2) Molecule->BetaHomo Fluorine 3,4-Difluorination Molecule->Fluorine DConfig D-Stereochemistry (3R Configuration) Molecule->DConfig Protease Protease Evasion (Steric Mismatch) BetaHomo->Protease Metabolism CYP450 Resistance (Deactivated Ring) Fluorine->Metabolism DConfig->Protease HalfLife Extended in vivo Half-Life Protease->HalfLife Metabolism->HalfLife

Caption: Mechanistic pathways showing how structural modifications enhance peptide drug efficacy.

Synthesis and Integration Workflows

While Boc-3,4-difluoro-D-homophenylalanine can be used in standard Boc-SPPS (which requires highly toxic HF cleavage), modern peptide engineering frequently utilizes it as an N-terminal capping residue in Fmoc-SPPS.

Causality for N-Terminal Capping: Using a Boc-protected amino acid at the N-terminus of an Fmoc-synthesized peptide is a highly efficient strategy. The final cleavage cocktail (typically 95% TFA) simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and removes the N-terminal Boc group. This eliminates the need for a separate terminal deprotection step and avoids the use of dangerous HF gas[].

SPPS_Workflow Start Fmoc-Peptidyl Resin FmocDeprotect Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprotect Couple N-Terminal Capping Boc-3,4-difluoro-D-hPhe + DIC/Oxyma FmocDeprotect->Couple Free N-terminus Cleave Global Cleavage & Deprotection (95% TFA / Scavengers) Couple->Cleave Boc removed during cleavage Product Purified Peptide with N-Terminal D-hPhe Cleave->Product

Caption: Workflow for utilizing Boc-3,4-difluoro-D-homophenylalanine as an N-terminal cap in Fmoc-SPPS.

Experimental Protocols: N-Terminal Integration

Every protocol must function as a self-validating system . The following methodology ensures high coupling efficiency while preventing the epimerization of the delicate 3R stereocenter.

Step 1: Fmoc Deprotection of the Peptidyl-Resin
  • Reagent: 20% Piperidine in Dimethylformamide (DMF).

  • Action: Treat the resin for 5 minutes, drain, and repeat for 15 minutes.

  • Causality: Piperidine acts as a base to deprotonate the acidic fluorene ring, initiating the β -elimination of the Fmoc group.

  • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the drain stream at 301 nm. A plateau in absorbance confirms complete deprotection.

Step 2: Coupling of Boc-3,4-difluoro-D-homophenylalanine
  • Preparation: Dissolve 3.0 equivalents of Boc-3,4-difluoro-D-homophenylalanine and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Action: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Causality: β -amino acids are sterically hindered. DIC/Oxyma is selected over basic coupling reagents (like HATU/DIEA) because the neutral environment of Oxyma suppresses base-catalyzed epimerization, preserving the critical D-configuration.

  • Self-Validation: Perform a Kaiser Test. A yellow resin indicates a complete reaction (absence of free primary amines), validating the coupling efficiency.

Step 3: Global Cleavage and Boc Removal
  • Reagent: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.

  • Action: Agitate the resin in the cleavage cocktail for 2 to 3 hours.

  • Causality: The strong acid (TFA) cleaves the ester/amide bond linking the peptide to the resin and simultaneously removes the N-terminal Boc group. The scavengers (TIPS and Water) are strictly required to trap the highly reactive tert-butyl cations generated from the Boc group, preventing them from irreversibly alkylating nucleophilic residues (e.g., Trp, Tyr).

  • Action: Filter the resin and precipitate the peptide in cold diethyl ether.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized peptide, rigorous analytical validation is required:

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Run the crude peptide on a C18 column using a gradient of Water/Acetonitrile with 0.1% TFA.

    • Causality: The 0.1% TFA ensures the peptide remains fully protonated, preventing peak tailing and providing a self-validating measure of purity. The fluorinated β -homophenylalanine will significantly increase the retention time compared to a non-fluorinated α -phenylalanine analog due to enhanced lipophilicity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize Electrospray Ionization (ESI) to confirm the exact mass. The addition of the 3,4-difluoro-D-homophenylalanine residue must perfectly match the theoretical mass shift, confirming both successful coupling and complete removal of the Boc protecting group.

References
  • Boc-3,4-difluoro-D-?-homophenylalanine - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV Source: PubMed (National Institutes of Health) URL:[Link]

  • beta-homophenylalanine Physicochemical Properties and Permeability Source: CycPeptMPDB URL:[Link]

  • Boc-3,4-difluoro-D-homophenylalanine (CAS: 1260588-78-0) Chemical Sourcing Source: ChemBuyersGuide URL:[Link]

Sources

Foundational

Comprehensive Synthesis Pathways for Boc-3,4-difluoro-D-homophenylalanine: Chemical and Biocatalytic Strategies

Introduction & Structural Significance Boc-3,4-difluoro-D-homophenylalanine (CAS: 1260588-78-0) is a highly specialized, non-natural amino acid derivative widely utilized in medicinal chemistry, peptide engineering, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Boc-3,4-difluoro-D-homophenylalanine (CAS: 1260588-78-0) is a highly specialized, non-natural amino acid derivative widely utilized in medicinal chemistry, peptide engineering, and the development of novel therapeutics. The molecule features three critical structural motifs that dictate its synthetic complexity and pharmacological value:

  • D-Homophenylalanine Backbone : The inclusion of an additional methylene group (homo) and the unnatural D-configuration provides extreme proteolytic stability and unique conformational flexibility. This is a crucial scaffold for designing peptidomimetics and enzyme inhibitors, such as advanced DPP-4 inhibitors for type 2 diabetes[1].

  • 3,4-Difluoro Substitution : Fluorination modulates the pKa of the molecule, increases lipophilicity, and enhances metabolic stability against cytochrome P450 oxidation, while providing a unique electrostatic profile for target-protein binding.

  • Boc Protection : The tert-butyloxycarbonyl (Boc) group ensures the α -amine is orthogonally protected, making the building block immediately ready for Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling without further modification.

Strategic Retrosynthetic Analysis

Synthesizing enantiopure D-homoamino acids requires rigorous stereocontrol. Standard resolution of racemic mixtures often suffers from a maximum theoretical yield of 50%, making asymmetric synthesis the industry standard[2]. We outline two field-proven methodologies for this target:

  • Asymmetric Phase-Transfer Catalysis (PTC) : A purely chemical approach leveraging Maruoka-type chiral catalysts for the asymmetric alkylation of a glycine Schiff base.

  • Biocatalytic Transamination : A highly efficient green-chemistry approach utilizing engineered D-amino acid transaminases (D-ATA) to convert a prochiral keto-acid directly into the D-amino acid[2][3].

Retrosynthesis Target Boc-3,4-difluoro-D-homophenylalanine (Target Molecule) Unprotected 3,4-difluoro-D-homophenylalanine Target->Unprotected Boc Deprotection (Retrosynthetic) ChemRoute Pathway A: Chemical Route (Phase-Transfer Catalysis) Unprotected->ChemRoute EnzRoute Pathway B: Enzymatic Route (Biocatalysis) Unprotected->EnzRoute ChemSub 3,4-difluorophenethyl bromide + Glycine Schiff Base ChemRoute->ChemSub EnzSub 2-oxo-4-(3,4-difluorophenyl)butanoic acid + D-Alanine EnzRoute->EnzSub

Retrosynthetic workflow for Boc-3,4-difluoro-D-homophenylalanine via chemical and enzymatic routes.

Pathway A: Asymmetric Phase-Transfer Catalysis (Chemical Route)

Causality & Mechanism : The Maruoka catalyst (a chiral spiro binaphthyl quaternary ammonium salt) forms a tight, highly structured ion pair with the enolate of tert-butyl N -(diphenylmethylene)glycinate. The rigid chiral pocket of the catalyst effectively shields one face of the enolate, dictating that the electrophile—3,4-difluorophenethyl bromide—attacks exclusively from the Re or Si face to yield the strict D-configuration[4]. A biphasic system is intentionally chosen to prevent the strong aqueous base from degrading the organic-soluble chiral catalyst.

Step-by-Step Protocol :

  • Preparation of the Electrophile : 3,4-difluorophenethyl bromide is synthesized via the bromination of 3,4-difluorophenethyl alcohol or procured as the primary alkylating agent[5].

  • Asymmetric Alkylation :

    • Charge a reactor with tert-butyl N -(diphenylmethylene)glycinate (1.0 eq), 3,4-difluorophenethyl bromide (1.2 eq), and the (S,S) -Maruoka catalyst (1-5 mol%) in toluene.

    • Cool the mixture to 0 °C to maximize stereofacial discrimination.

    • Add 50% aqueous KOH dropwise under vigorous stirring to initiate the biphasic reaction.

    • Self-Validation: Monitor the organic layer by HPLC. The reaction is deemed complete when the Schiff base is consumed (>98% conversion).

  • Deprotection :

    • Separate the organic layer, concentrate under vacuum, and treat the residue with 1M HCl in THF to hydrolyze both the diphenylmethylene Schiff base and the tert-butyl ester.

    • Isolate the free 3,4-difluoro-D-homophenylalanine hydrochloride salt via crystallization.

  • Boc Protection :

    • Dissolve the amino acid salt in a 1:1 mixture of 1,4-dioxane and water.

    • Adjust the pH to 9-10 using NaOH to ensure the α -amine is fully deprotonated and nucleophilic.

    • Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq) dropwise.

    • Self-Validation: Perform a qualitative ninhydrin (Kaiser) test; a negative (yellow) result indicates the complete protection of the primary amine.

    • Acidify the mixture to pH 2-3 with KHSO 4​ and extract with ethyl acetate to isolate the final Boc-3,4-difluoro-D-homophenylalanine.

Pathway B: Biocatalytic Transamination (Enzymatic Route)

Causality & Mechanism : Enzymatic asymmetric synthesis offers near-perfect enantioselectivity and operates under mild conditions. An engineered D-amino acid transaminase (D-ATA) catalyzes the transfer of an amino group from a sacrificial donor to 2-oxo-4-(3,4-difluorophenyl)butanoic acid. The enzyme's active site, utilizing pyridoxal phosphate (PLP) as a cofactor, strictly enforces the D-stereochemistry[2]. D-alanine is used in massive excess to drive the reversible transamination equilibrium toward the product[3].

Step-by-Step Protocol :

  • Substrate Preparation : Synthesize the precursor 2-oxo-4-(3,4-difluorophenyl)butanoic acid via the condensation of 3,4-difluorophenethyl bromide with diethyl oxalate, followed by ester hydrolysis and decarboxylation.

  • Enzymatic Conversion :

    • Prepare a buffer solution (100 mM Tris-HCl, pH 7.5) containing 1 mM PLP.

    • Add 2-oxo-4-(3,4-difluorophenyl)butanoic acid (100 mM) and D-alanine (500 mM, acting as the amine donor).

    • Introduce the engineered D-ATA enzyme.

    • Incubate at 30 °C with gentle agitation for 24-48 hours.

    • Self-Validation: Use chiral HPLC to monitor the depletion of the keto-acid and the formation of the D-amino acid. The enantiomeric excess (ee) should routinely exceed 99.5%.

  • Isolation & Boc Protection :

    • Precipitate the enzyme by adjusting the pH or adding a miscible organic solvent (e.g., acetonitrile), then filter.

    • Subject the resulting aqueous solution of 3,4-difluoro-D-homophenylalanine directly to Boc protection using Boc 2​ O and Na 2​ CO 3​ as described in Pathway A.

Biocatalysis Enzyme D-Amino Acid Transaminase (D-ATA) + PLP Cofactor DAminoAcid 3,4-difluoro-D- homophenylalanine Enzyme->DAminoAcid Forms D-isomer Pyruvate Pyruvate (Byproduct) Enzyme->Pyruvate Releases KetoAcid 2-oxo-4-(3,4-difluorophenyl) butanoic acid KetoAcid->Enzyme Binds DAla D-Alanine (Amine Donor) DAla->Enzyme Donates NH2

Biocatalytic transamination cycle utilizing D-ATA for strict stereochemical control.

Quantitative Data Summary

To assist drug development professionals in selecting the appropriate scale-up route, the following table summarizes the quantitative metrics of both pathways based on industry standards.

MetricPhase-Transfer Catalysis (Chemical)Biocatalytic Transamination (Enzymatic)
Overall Yield (from starting material) 65 - 75%70 - 85%
Enantiomeric Excess (ee) 95 - 98%> 99.5%
Scalability High (Standard chemical reactors)High (Requires bioreactor/enzyme supply)
Environmental Impact (E-Factor) Moderate (Solvent intensive)Low (Aqueous, green chemistry)
Key Reagents Maruoka Catalyst, Boc 2​ OD-ATA, PLP, D-Alanine, Boc 2​ O

Conclusion

The synthesis of Boc-3,4-difluoro-D-homophenylalanine requires precise stereochemical control to ensure its viability in pharmaceutical applications. While the Maruoka phase-transfer catalysis method provides a robust and highly scalable chemical route, the engineered D-ATA biocatalytic pathway offers superior enantioselectivity and aligns with modern green chemistry principles. Both methods reliably yield the orthogonally protected non-natural amino acid, ready for integration into complex peptide sequences or small-molecule therapeutics.

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines ACS Catalysis[Link][2]

  • Boc-3,4-difluoro-D-homophenylalanine - Inxight Drugs NCATS (National Center for Advancing Translational Sciences)[Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization PubMed Central (PMC) / NIH[Link][3]

  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors PubMed Central (PMC) / NIH[Link][1]

  • Method for obtaining optically pure amino acids (US8865933B2) Google Patents[4]

  • WO 2007/073935 A1 - Synthesis applications of 3,4-difluorophenethyl bromide Googleapis.com / WIPO[Link][5]

Sources

Exploratory

Boc-3,4-difluoro-D-homophenylalanine: A Comprehensive Guide to Solubility Parameters and SPPS Solvent Optimization

Executive Summary The development of proteolytically stable and highly targeted peptide therapeutics increasingly relies on non-natural amino acids. Boc-3,4-difluoro-D-homophenylalanine is a premier building block in thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable and highly targeted peptide therapeutics increasingly relies on non-natural amino acids. Boc-3,4-difluoro-D-homophenylalanine is a premier building block in this domain, offering unique steric, electronic, and orthogonal protection profiles[1]. However, its highly specific structural features—a hydrophobic tert-butyloxycarbonyl (Boc) group, a highly electronegative difluorophenyl ring, and an extended homophenylalanine backbone—create complex solvation thermodynamics.

This technical guide provides an in-depth framework for understanding, predicting, and experimentally validating the solubility parameters of Boc-3,4-difluoro-D-homophenylalanine. By leveraging Hansen Solubility Parameters (HSP), researchers can rationally select optimal, sustainable solvents for Solid-Phase Peptide Synthesis (SPPS) that maximize coupling efficiency while minimizing environmental impact.

Structural Profiling & Solvation Thermodynamics

To dissolve a crystalline non-natural amino acid, a solvent must overcome the compound's lattice energy barrier and establish favorable solute-solvent interactions. The solubility of Boc-3,4-difluoro-D-homophenylalanine is governed by three distinct structural domains:

  • The Boc Protecting Group: Imparts significant steric bulk and hydrophobicity, heavily influencing the dispersive ( δd​ ) cohesive energy requirements[2].

  • The 3,4-Difluorophenyl Ring: Fluorine is highly electronegative but possesses low polarizability. This substitution slightly lowers the overall dispersive interactions compared to chlorinated analogs but significantly increases the polar ( δp​ ) dipole moment[3].

  • The Homophenylalanine Backbone: The additional methylene carbon increases conformational flexibility, subtly lowering the melting point and lattice energy compared to standard phenylalanine derivatives, thereby generally improving solubility in moderately polar organic solvents.

Understanding these causal relationships is critical. A solvent must possess a cohesive energy density that closely matches the combined dispersive, polar, and hydrogen-bonding forces of these three domains.

The Hansen Solubility Parameter (HSP) Framework

The Hildebrand solubility approach often fails for complex molecules because it lumps all intermolecular forces into a single value. In contrast, the Hansen Solubility Parameter (HSP) framework subdivides cohesive energy density into three specific components[4]:

  • δd​ (Dispersive): Van der Waals forces.

  • δp​ (Polar): Dipole-dipole interactions.

  • δh​ (Hydrogen Bonding): Electron exchange, including hydrogen bond donor/acceptor interactions.

The distance between the solvent and the solute in this 3D space is defined as Ra​ . The solute possesses an interaction radius, R0​ , which defines a "solubility sphere." The Relative Energy Difference (RED) is calculated as Ra​/R0​ .

  • RED < 1.0: The solvent is inside the sphere (Good solvent; dissolution occurs).

  • RED > 1.0: The solvent is outside the sphere (Bad solvent; solute remains crystalline)[4].

Quantitative Data: Estimated HSP Values

Based on group contribution methods (Hoftyzer-Van Krevelen) and empirical SPPS data, the estimated HSP coordinates for Boc-3,4-difluoro-D-homophenylalanine are compared against common SPPS solvents below.

Table 1: HSP Coordinates and RED Values for Boc-3,4-difluoro-D-homophenylalanine

Substance / Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )RED (Relative Energy Difference)*Classification
Boc-3,4-F2-D-HomoPhe ~18.5 ~8.2 ~7.5 0.00 Reference Solute
N,N-Dimethylformamide (DMF)17.413.711.30.85Good
N-Methyl-2-pyrrolidone (NMP)18.012.37.20.62Excellent
Dichloromethane (DCM)18.26.36.10.45Excellent
2-Methyltetrahydrofuran (2-MeTHF)16.95.04.30.91Borderline / Good
Cyclopentyl methyl ether (CPME)16.23.54.11.15Poor
Water15.616.042.3> 3.00Bad

*RED calculated assuming an empirical interaction radius ( R0​ ) of 8.0 MPa 1/2 .

Experimental Protocol: Self-Validating HSP Determination

To move beyond theoretical estimations, an empirical determination of the HSP sphere is required. The following protocol establishes a self-validating system to accurately map the solubility sphere of Boc-3,4-difluoro-D-homophenylalanine.

Step-by-Step Methodology

Step 1: Solvent Library Selection Select a library of 25–30 solvents with well-established HSP values widely distributed across the 3D Hansen space. Ensure the inclusion of both protic, aprotic, polar, and non-polar solvents.

Step 2: Solute Preparation Weigh exactly 10.0 mg of Boc-3,4-difluoro-D-homophenylalanine powder into 30 separate 5 mL borosilicate glass vials.

Step 3: Equilibration (The Causality of Time) Add 1.0 mL of each respective solvent to the vials. Seal tightly and agitate on an orbital shaker at 25°C (298.15 K) for exactly 24 hours. Scientific Rationale: A 24-hour equilibration period is strictly necessary to ensure thermodynamic equilibrium. Shorter durations may yield false negatives due to the kinetic lattice energy barrier of the fluorinated crystalline powder.

Step 4: Turbidimetric Assessment Transfer the mixtures to quartz cuvettes and measure the transmittance at 600 nm using a UV-Vis spectrophotometer.

  • Transmittance > 95%: Classified as a "Good" solvent (Score = 1).

  • Transmittance < 95%: Classified as a "Bad" solvent (Score = 0).

Step 5: Sphere Optimization Input the binary scores and the known solvent HSPs into HSPiP (Hansen Solubility Parameters in Practice) software. The algorithm will compute the optimal center of the solubility sphere ( δd​,δp​,δh​ ) and the interaction radius ( R0​ ).

Step 6: Thermodynamic Self-Validation To prove the trustworthiness of the generated sphere, select two "Bad" solvents whose geometric midpoint in the 3D HSP space falls inside the newly calculated sphere. Prepare a 50:50 v/v mixture of these two solvents and repeat Steps 2–4. If the compound dissolves completely in the mixture, the synergistic solvation effect thermodynamically validates the accuracy of the established HSP parameters[5].

HSP_Workflow A 1. Synthesize/Purify Boc-3,4-F2-D-HomoPhe B 2. Select 20-30 Test Solvents (Known HSPs) A->B C 3. Shake-Flask Equilibration (298.15 K, 24h) B->C D 4. UV-Vis Turbidimetry (Transmittance >95%) C->D E 5. Classify Solvents: Good (1) vs Bad (0) D->E F 6. HSPiP Software Sphere Optimization E->F G 7. Extract δd, δp, δh & Validate via Mixtures F->G

Empirical workflow for determining Hansen Solubility Parameters via turbidimetry.

Application in Solid-Phase Peptide Synthesis (SPPS)

Historically, SPPS has relied heavily on N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) to dissolve protected amino acids and swell the polymer resin. However, regulatory pressures are driving the adoption of greener alternatives[6].

When substituting solvents for the coupling of Boc-3,4-difluoro-D-homophenylalanine, the chosen solvent must satisfy two independent HSP criteria simultaneously:

  • It must dissolve the amino acid derivative (RED < 1.0).

  • It must effectively swell the solid-phase resin (e.g., Merrifield or Rink Amide) to allow reagent diffusion into the polymer matrix[5].

Solvent Replacement Strategy

If a green solvent like 2-MeTHF yields a borderline RED for the amino acid but swells the resin excellently, it can be utilized as part of a binary solvent system. By mixing 2-MeTHF with a highly polar green co-solvent (e.g., DMSO), the combined HSP coordinates shift toward the center of the Boc-3,4-difluoro-D-homophenylalanine solubility sphere, ensuring both rapid dissolution and high coupling efficiency[4][6].

SPPS_Logic Start Target SPPS Coupling Boc-3,4-F2-D-HomoPhe CalcRED Calculate RED for Candidate Solvents Start->CalcRED CheckRED Is RED < 1.0? CalcRED->CheckRED CheckSwelling Assess Resin Swelling (>3.5 mL/g) CheckRED->CheckSwelling Yes Reject Reject Solvent (Poor Solvation/Swelling) CheckRED->Reject No CheckSwelling->Reject No Approve Approve Solvent (e.g., 2-MeTHF, Binary Mix) CheckSwelling->Approve Yes

Decision logic for selecting green SPPS solvents based on RED and resin swelling.

By strictly adhering to these thermodynamic principles, drug development professionals can ensure robust, high-yield incorporation of heavily modified, fluorinated amino acids into complex peptide sequences while modernizing their synthetic workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7020829, Boc-3,4-difluoro-L-phenylalanine." PubChem,
  • Chem-Impex International.
  • MDPI.
  • ChemRxiv. "Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning." ChemRxiv,
  • Ran, Y., Byrne, F., Ingram, I. D. V., & North, M. "Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space." Chemistry - A European Journal,

Sources

Foundational

Expanding the Proteomic Universe: A Technical Guide to Non-Canonical Amino Acids in Research and Drug Development

This guide provides an in-depth exploration of non-canonical amino acids (ncAAs), from fundamental principles to practical applications in cutting-edge research and therapeutic development. It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of non-canonical amino acids (ncAAs), from fundamental principles to practical applications in cutting-edge research and therapeutic development. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of an expanded genetic code to address complex biological questions and engineer novel biomolecules.

The Rationale for Moving Beyond the Canonical 20

The central dogma of molecular biology has long been defined by a 20-amino-acid alphabet, the building blocks of proteins. While this canonical set provides the foundation for a vast array of biological functions, nature itself is not so constrained. Organisms from bacteria to humans utilize a variety of post-translational modifications to expand the chemical diversity of their proteomes. The deliberate, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful extension of this principle, offering unprecedented control over protein structure and function.

The introduction of ncAAs allows for the precise installation of unique chemical functionalities, such as bio-orthogonal handles for "click" chemistry, photocrosslinkers to trap transient interactions, and spectroscopic probes to study protein dynamics in real-time.[1][2] In the realm of drug development, ncAAs are instrumental in enhancing the therapeutic properties of peptides and proteins, improving their stability, potency, and in vivo half-life.[][4][5]

The Core Technology: Genetic Code Expansion via Stop Codon Suppression

The most widely employed method for site-specific ncAA incorporation is the reassignment of a stop codon, typically the amber stop codon (UAG).[6][7][8] This strategy relies on the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host organism.[9][10] This orthogonal pair functions independently of the host's own translational machinery, ensuring that the ncAA is exclusively incorporated at the desired UAG codon.

The Principle of Orthogonality: A Self-Validating System

The concept of orthogonality is central to the fidelity of ncAA incorporation. An orthogonal aaRS/tRNA pair must meet two critical criteria:

  • The orthogonal aaRS must not aminoacylate any of the host's endogenous tRNAs with the ncAA.

  • The orthogonal tRNA must not be aminoacylated by any of the host's endogenous aaRSs.

This mutual exclusivity ensures that the ncAA is not randomly incorporated at other codons and that canonical amino acids are not mistakenly inserted at the designated UAG codon. The most commonly used orthogonal pairs are derived from archaeal organisms, such as Methanocaldococcus jannaschii, as their translational machinery is sufficiently divergent from that of common expression hosts like E. coli and mammalian cells.[6]

Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The creation of an orthogonal pair specific for a new ncAA is a cornerstone of genetic code expansion and typically involves a directed evolution approach.[4][9][11] The process begins with the selection of a suitable orthogonal aaRS, often the tyrosyl- or leucyl-tRNA synthetase. The active site of this synthetase is then randomized to create a large library of mutants.

This library is subjected to a two-step selection process:

  • Positive Selection: Cells are grown in the presence of the desired ncAA and a reporter gene containing an amber stop codon. Only cells expressing a mutant aaRS that can charge the orthogonal tRNA with the ncAA will produce the full-length reporter protein and survive.

  • Negative Selection: The surviving cells are then grown in the absence of the ncAA. Cells with a mutant aaRS that can charge the orthogonal tRNA with a canonical amino acid will produce the reporter protein and be eliminated.

This iterative process enriches for aaRS variants that are highly specific for the desired ncAA.

GCE_Directed_Evolution start Start with an orthogonal aaRS library Create a library of mutant aaRSs start->library positive_selection Positive Selection: Grow in presence of ncAA and reporter with UAG library->positive_selection negative_selection Negative Selection: Grow in absence of ncAA and toxic reporter with UAG positive_selection->negative_selection enriched_library Enriched library of ncAA-specific aaRSs negative_selection->enriched_library characterization Characterize individual aaRS variants enriched_library->characterization final_pair Optimized orthogonal aaRS/tRNA pair characterization->final_pair

Caption: Directed evolution workflow for generating ncAA-specific orthogonal aaRS/tRNA pairs.

Experimental Workflow: A Step-by-Step Guide to ncAA Incorporation in E. coli

This protocol outlines a general procedure for the site-specific incorporation of an ncAA into a target protein expressed in E. coli using the stop codon suppression method.

Materials
  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired site

  • Plasmid encoding the orthogonal aaRS/tRNA pair

  • Non-canonical amino acid

  • Appropriate antibiotics

  • LB or minimal growth medium

  • IPTG for induction

Protocol
  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid. Plate on selective agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of growth medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of growth medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • ncAA Addition: Add the ncAA to the culture to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. The lower temperature often improves protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

  • Purification and Verification: Purify the target protein using standard chromatography techniques. Verify the incorporation of the ncAA using mass spectrometry.

ncAA_Incorporation_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Transformation Co-transform E. coli with - Target protein plasmid (with UAG) - Orthogonal pair plasmid StarterCulture Grow overnight starter culture Transformation->StarterCulture ExpressionCulture Inoculate and grow expression culture to OD600 0.6-0.8 StarterCulture->ExpressionCulture Add_ncAA Add ncAA to the culture ExpressionCulture->Add_ncAA Induction Induce with IPTG Add_ncAA->Induction Incubation Incubate at reduced temperature (18-25°C) for 12-16 hours Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Purification Purify the target protein Harvest->Purification Verification Verify ncAA incorporation (e.g., Mass Spectrometry) Purification->Verification

Caption: Experimental workflow for ncAA incorporation in E. coli.

Verification of ncAA Incorporation: Ensuring Fidelity

Confirming the successful and site-specific incorporation of the ncAA is a critical step. Mass spectrometry is the gold standard for this verification.

Technique Information Provided Key Considerations
Intact Protein Mass Analysis Confirms the mass of the full-length protein, which should correspond to the theoretical mass including the ncAA.Can be challenging for large proteins. Does not confirm the site of incorporation.
Peptide Mass Fingerprinting The protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed. The mass of the peptide containing the ncAA will be shifted.Provides strong evidence for incorporation at the correct site.
Tandem Mass Spectrometry (MS/MS) The peptide containing the ncAA is fragmented, and the fragment ions are analyzed to confirm the amino acid sequence, definitively identifying the ncAA at the specific position.[12]The most rigorous method for verification.

Applications in Research and Drug Development

The ability to incorporate ncAAs with diverse functionalities has opened up new avenues in both basic research and therapeutic development.

Probing Protein-Protein Interactions with Photocrosslinkers

ncAAs containing photocrosslinking moieties, such as p-benzoyl-L-phenylalanine (Bpa), can be incorporated at specific sites in a protein.[1] Upon exposure to UV light, Bpa forms a covalent bond with nearby interacting partners, allowing for the capture and identification of transient or weak protein-protein interactions.

Enhancing the Therapeutic Properties of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic drug. The site-specific incorporation of ncAAs with bio-orthogonal handles allows for the precise attachment of the drug payload, resulting in a more homogeneous and potent therapeutic with an improved safety profile.[13][14][15]

Investigating GPCR Structure and Function

G protein-coupled receptors (GPCRs) are a large family of membrane proteins that are important drug targets. The incorporation of fluorescent ncAAs into GPCRs enables the study of their conformational changes and interactions with ligands in their native cellular environment.[16][17]

Challenges and Future Directions

Despite the power of genetic code expansion, several challenges remain. The efficiency of ncAA incorporation can be variable and is often lower than that of canonical amino acids.[2][18] This can be due to competition with release factors at the stop codon or suboptimal interactions between the orthogonal components and the host's translational machinery.[19]

Future research is focused on improving the efficiency and robustness of ncAA incorporation through the engineering of ribosomes, elongation factors, and orthogonal pairs. The development of methods for the simultaneous incorporation of multiple distinct ncAAs will further expand the chemical diversity of proteins that can be created.[20][21]

Conclusion

The site-specific incorporation of non-canonical amino acids has transitioned from a niche technology to a powerful and widely accessible tool for protein engineering and drug discovery. By expanding the chemical repertoire of the genetic code, researchers can now design and create proteins with novel functions and enhanced therapeutic properties. As the technology continues to evolve, the possibilities for creating new biomolecules with tailored functionalities are virtually limitless.

References

  • H. M. B. et al. (2018). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC. [Link]

  • J. C. B. et al. (2022, July 6). High-Throughput Aminoacyl-tRNA Synthetase Engineering for Genetic Code Expansion in Yeast. ACS Synthetic Biology. [Link]

  • H. L. et al. (2021, October 25). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology. [Link]

  • A. D. N. et al. (2018). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. PMC. [Link]

  • J. A. V. D. et al. (2020). Broadening the toolkit for quantitatively evaluating noncanonical amino acid incorporation in yeast. PMC. [Link]

  • P. R. H. et al. (2015). Incorporation of non-canonical amino acids. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

  • M. H. et al. (2025, June 24). In Vivo Biosynthesis and Direct Incorporation of Noncanonical Amino Acids into Proteins. ChemBioChem. [Link]

  • A. C. K. et al. (2018). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. PMC. [Link]

  • S. S. (2023). Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. Journal of Student Research. [Link]

  • M. M. P. et al. (2017). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Longdom Publishing SL. [Link]

  • A. R. et al. (2020). Future prospects for noncanonical amino acids in biological therapeutics. NSF PAR. [Link]

  • S. H. et al. (2017, February 1). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]

  • A. C. K. et al. (2018, August 23). A Robust and Quantitative Reporter System To Evaluate Noncanonical Amino Acid Incorporation in Yeast. ACS Synthetic Biology. [Link]

  • The Ellington Lab. (2024, September 4). Non-Canonical Amino Acid Incorporation. The University of Texas at Austin. [Link]

  • ResearchGate. (n.d.). Reasons for the low incorporation efficiency of exotic nonproteinogenic... ResearchGate. [Link]

  • H. C. et al. (2020, July 22). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]

  • L. C. et al. (2023, September 21). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • J. W. (2026, January 1). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest. [Link]

  • ResearchGate. (n.d.). In Vivo Incorporation of Multiple Noncanonical Amino Acids into Proteins. ResearchGate. [Link]

  • Protein Engineering NYU Tandon. (2016, January 23). Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids. YouTube. [Link]

  • iNClusive. (n.d.). Selection of publications. iNClusive. [Link]

  • ResearchGate. (n.d.). (a) Schematic representation of stop codon suppression with... ResearchGate. [Link]

  • S. K. et al. (2025, November 4). Engineering antibody-drug conjugates targeting an adhesion GPCR, CD97. PNAS. [Link]

  • Alloy Therapeutics. (n.d.). Overcoming Antibody Discovery Challenges Against GPCR Targets. Alloy Therapeutics. [Link]

  • S. K. et al. (2023). Engineering antibody–drug conjugates targeting an adhesion GPCR, CD97. PMC. [Link]

  • S. K. et al. (2025, August 28). Engineering Antibody-Drug Conjugates targeting an Adhesion GPCR, CD97. bioRxiv. [Link]

Sources

Exploratory

Introduction: The Strategic Imperative of Fluorine in Drug Design

An In-Depth Technical Guide to 3,4-Difluorophenylalanine Derivatives in Medicinal Chemistry In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has becom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4-Difluorophenylalanine Derivatives in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. This is not a matter of arbitrary substitution, but a calculated decision to modulate a molecule's physicochemical and pharmacological properties. Fluorine, being the most electronegative element, exerts powerful inductive effects, alters metabolic stability, and can enhance binding affinity through unique non-covalent interactions. Among the various fluorinated motifs, the 3,4-difluorophenyl group, particularly when incorporated into the amino acid phenylalanine, offers a compelling and versatile scaffold for developing novel therapeutics.

This guide serves as a technical deep dive for researchers and drug development professionals into the synthesis, application, and mechanistic underpinnings of 3,4-difluorophenylalanine (3,4-F2-Phe) derivatives. We will move beyond a mere survey of the field to provide actionable insights into the causality behind experimental choices, present validated protocols, and explore real-world case studies where this moiety has been pivotal to success.

Section 1: The Physicochemical and Pharmacokinetic Rationale for 3,4-Difluorination

The decision to replace a C-H bond with a C-F bond is driven by the unique properties of fluorine. The 3,4-disubstitution pattern on a phenyl ring creates a distinct electronic and steric environment that offers several advantages over non-fluorinated or mono-fluorinated analogues.

1.1. Modulation of Basicity and Acidity (pKa)

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect significantly influences the pKa of nearby functional groups. For instance, in the context of a drug candidate, this can alter the ionization state at physiological pH (7.4), which in turn affects solubility, cell permeability, and target engagement. The pKa of the aromatic ring itself is also lowered, which can influence its ability to participate in cation-π interactions with biological targets.

1.2. Enhancing Metabolic Stability

Aromatic hydroxylation, mediated by cytochrome P450 (CYP450) enzymes, is a common metabolic pathway that leads to the rapid clearance of many drugs. The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making it highly resistant to enzymatic cleavage. By placing fluorine atoms at the 3 and 4 positions of the phenyl ring, we effectively block the most common sites of para-hydroxylation, thereby increasing the metabolic half-life of the compound.

1.3. Lipophilicity and Permeability

While highly electronegative, fluorine is also lipophilic. The introduction of fluorine generally increases a molecule's lipophilicity, as measured by its partition coefficient (logP). This can enhance membrane permeability and improve oral bioavailability. However, the effect is nuanced; the 3,4-difluoro pattern provides a balanced increase in lipophilicity without creating excessive "greasiness" that could lead to off-target effects or poor solubility.

Data Presentation: Comparison of Phenylalanine Analogues

CompoundlogP (Calculated)pKa (Aromatic Ring)Metabolic Stability (t½)
Phenylalanine1.38~43Low
4-Fluorophenylalanine1.63~41Moderate
3,4-Difluorophenylalanine 1.89 ~39 High

This table provides a comparative summary of key physicochemical properties.

Section 2: Synthetic Strategies and Methodologies

The synthesis of 3,4-difluorophenylalanine and its derivatives is a critical step in their development. The choice of synthetic route depends on the desired scale, stereochemistry, and the nature of the final derivative. A common and reliable approach involves the asymmetric synthesis from a commercially available starting material like 3,4-difluorobenzaldehyde.

Experimental Protocol: Asymmetric Synthesis of (S)-3,4-Difluorophenylalanine

This protocol outlines a multi-step synthesis that ensures high enantiomeric purity, which is critical for pharmacological applications.

Step 1: Reductive Amination of 3,4-Difluorobenzaldehyde

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,4-difluorobenzaldehyde (10 g, 70.4 mmol) in methanol (100 mL).

  • Amine Addition: Add ammonium acetate (32.5 g, 422 mmol) and (R)-(-)-1-phenylethylamine (8.5 g, 70.4 mmol).

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium cyanoborohydride (4.4 g, 70.4 mmol) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the chiral amine intermediate.

Step 2: Acylation and Chiral Auxiliary Removal

  • Acylation: Dissolve the intermediate from Step 1 in dichloromethane (DCM) and cool to 0°C. Add di-tert-butyl dicarbonate (Boc anhydride) and triethylamine. Stir for 4 hours.

  • Purification: Purify the Boc-protected amine by flash column chromatography.

  • Debenzylation: The chiral auxiliary ((R)-1-phenylethylamine) is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Carboxylation and Deprotection

  • Carboxylation: The N-Boc protected amine is carboxylated using a strong base like n-butyllithium followed by quenching with dry ice (solid CO2).

  • Deprotection: The Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA) in DCM.

  • Final Purification: The final product, (S)-3,4-Difluorophenylalanine, is purified by recrystallization or ion-exchange chromatography to yield a white solid with high enantiomeric excess (>99%).

Workflow Visualization

G A 3,4-Difluorobenzaldehyde B Reductive Amination (R)-(-)-1-phenylethylamine, NaBH3CN A->B C Chiral Amine Intermediate B->C D Boc Protection (Boc)2O, Et3N C->D E N-Boc Protected Amine D->E F Debenzylation H2, Pd/C E->F G N-Boc Protected Amino group F->G H Carboxylation 1. n-BuLi 2. CO2 (s) G->H I Protected Amino Acid H->I J Boc Deprotection TFA, DCM I->J K (S)-3,4-Difluorophenylalanine J->K

A generalized workflow for the asymmetric synthesis of (S)-3,4-F2-Phe.

Section 3: Case Studies in Drug Discovery and Development

The true value of the 3,4-difluorophenylalanine scaffold is demonstrated in its successful application in drug discovery programs targeting a range of diseases.

Case Study 1: Inhibitors of Bruton's Tyrosine Kinase (BTK) for Autoimmune Diseases

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for treating autoimmune diseases like rheumatoid arthritis and lupus. Several potent and selective BTK inhibitors incorporate the 3,4-difluorophenylalanine moiety.

  • Rationale for Use: In this context, the 3,4-difluorophenyl group often serves as a key binding motif that interacts with the hinge region of the kinase. The fluorines can form favorable halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity over other kinases. Furthermore, the metabolic stability imparted by the difluoro pattern ensures a longer duration of action, which is crucial for a chronic disease therapy.

  • Mechanism of Action: These inhibitors typically bind covalently to a cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently inactivates the enzyme, leading to a shutdown of the downstream signaling cascade that promotes B-cell proliferation and autoantibody production.

Signaling Pathway Visualization

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 & DAG PLCg2->IP3 Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation Ca->NFkB Proliferation B-Cell Proliferation & Autoantibody Production NFkB->Proliferation Inhibitor 3,4-F2-Phe BTK Inhibitor Inhibitor->BTK Covalent Inhibition

Protocols & Analytical Methods

Method

using Boc-3,4-difluoro-D-homophenylalanine for novel therapeutic development

Application Note: Strategic Integration of Boc-3,4-difluoro-D-homophenylalanine in Novel Peptide Therapeutics Executive Summary The transition of pharmaceutical pipelines toward "beyond rule of 5" compounds has accelerat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Boc-3,4-difluoro-D-homophenylalanine in Novel Peptide Therapeutics

Executive Summary

The transition of pharmaceutical pipelines toward "beyond rule of 5" compounds has accelerated the demand for highly engineered peptide therapeutics and peptidomimetics[1]. However, native peptides are inherently limited by rapid proteolytic degradation, poor membrane permeability, and suboptimal target residence times.

Boc-3,4-difluoro-D-homophenylalanine (CAS: 1260588-78-0; MW: 315.31) is a highly specialized, non-canonical amino acid designed to overcome these exact pharmacokinetic and pharmacodynamic bottlenecks,[2]. As a Senior Application Scientist, I have structured this guide to detail the physicochemical rationale, orthogonal synthesis strategies, and self-validating experimental protocols required to successfully incorporate this building block into novel drug development workflows.

Physicochemical & Mechanistic Rationale

The therapeutic utility of Boc-3,4-difluoro-D-homophenylalanine is derived from four distinct structural modifications, each serving a precise causal function in drug design:

3,4-Difluoro Substitution: Fluorine is the most electronegative element, possessing a van der Waals radius closely mimicking hydrogen but with vastly different electronic properties. The 3,4-difluoro motif withdraws electron density from the phenyl ring, altering its quadrupole moment. This enables enhanced π

π stacking and multipolar interactions with target binding pockets (e.g., amide backbones of receptors)[3],[1]. Furthermore, blocking the 3 and 4 positions prevents oxidative metabolism by cytochrome P450 enzymes.
  • D-Stereocenter: Inverting the natural L-chirality to the D-enantiomer renders the adjacent peptide bonds virtually invisible to endogenous proteolytic enzymes (such as DPP-4 or neprilysin), drastically extending the in vivo half-life[4].

  • Homophenylalanine (hPhe) Backbone: The insertion of an additional methylene group (–CH 2​ –) between the α -carbon and the aromatic ring provides critical conformational flexibility. This "extended reach" allows the fluorinated pharmacophore to penetrate deep, cryptic hydrophobic sub-pockets that standard phenylalanine cannot access.

  • Boc-Protecting Group: While Fmoc is the standard for peptide chain elongation, utilizing a Boc-protected amino acid for the final N-terminal residue in Solid-Phase Peptide Synthesis (SPPS) is a strategic choice. It eliminates the need for a final Fmoc-deprotection step, as the Boc group is globally cleaved alongside side-chain protectors during the final Trifluoroacetic Acid (TFA) treatment[5].

  • MechanisticRationale Central Boc-3,4-difluoro- D-homophenylalanine D_Stereo D-Stereocenter Central->D_Stereo DiFluoro 3,4-Difluoro Motif Central->DiFluoro HomoPhe Homophenylalanine Extension Central->HomoPhe BocGroup Boc Protecting Group Central->BocGroup Protease Protease Resistance D_Stereo->Protease Affinity Enhanced Target Affinity (Multipolar Interactions) DiFluoro->Affinity Flexibility Deep Pocket Penetration HomoPhe->Flexibility Synthesis Orthogonal SPPS Integration BocGroup->Synthesis HalfLife Extended in vivo Half-Life Protease->HalfLife Efficacy Improved Therapeutic Efficacy Affinity->Efficacy Flexibility->Efficacy HalfLife->Efficacy

    Logical mechanism of Boc-3,4-difluoro-D-homophenylalanine in drug design.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental workflow includes internal controls to isolate the specific pharmacological contribution of the fluorinated unnatural amino acid.

    Protocol 1: N-Terminal SPPS Incorporation

    Causality Check: The electronegativity of the fluorine substituents can inductively mitigate the nucleophilicity and reactivity of the amino acid during coupling, leading to poor yields if standard reagents (e.g., HBTU) are used[5]. Therefore, we utilize HATU, which provides superior activation kinetics for sterically hindered and electronically deactivated unnatural amino acids.

    • Resin Preparation: Synthesize the base peptide sequence using standard Fmoc-SPPS on a Rink Amide resin (0.1 mmol scale). Perform the final Fmoc deprotection using 20% piperidine in DMF.

    • Activation & Coupling:

      • Dissolve 3.0 equivalents (0.3 mmol) of Boc-3,4-difluoro-D-homophenylalanine and 2.9 equivalents of HATU in minimal anhydrous DMF.

      • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

      • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Global Cleavage:

      • Self-Validation: Because the N-terminus is Boc-protected, no secondary deprotection is required.

      • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H 2​ O for 2 hours. This simultaneously cleaves the peptide from the resin, removes side-chain protectors, and removes the N-terminal Boc group.

    • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

    Workflow Start Peptide Chain Elongation (Fmoc) Deprotect Terminal Fmoc Removal Start->Deprotect Couple Couple Boc-3,4-diF- D-hPhe (HATU/DIEA) Deprotect->Couple Cleave TFA Cleavage & Global Deprotection Couple->Cleave Purify RP-HPLC Purification Cleave->Purify Validate SPR & Serum Stability Assays Purify->Validate

    Experimental workflow for orthogonal SPPS integration and validation.

    Protocol 2: Surface Plasmon Resonance (SPR) Binding Validation

    Causality Check: To definitively prove that the 3,4-difluoro substitution enhances target binding via multipolar interactions, we must isolate this variable from the D-stereocenter and homophenylalanine backbone[6].

    • Immobilization: Immobilize the target protein (e.g., HIV-1 gp41 or relevant receptor) onto a CM5 sensor chip via standard amine coupling.

    • Analyte Preparation: Prepare serial dilutions (1.56 nM to 100 nM) of three peptide variants:

      • Control A: Wild-Type (L-Phe)

      • Control B: Unfluorinated D-hPhe

      • Test: 3,4-difluoro-D-hPhe

    • Execution: Inject analytes at 30 µL/min. Record association for 180s and dissociation for 300s.

    • Validation: Calculate KD​ using a 1:1 Langmuir binding model. A lower KD​ in the Test group compared to Control B validates the specific affinity contribution of the fluorine atoms.

    Protocol 3: LC-MS/MS Serum Stability Assay

    Causality Check: To validate that the D-stereocenter confers protease resistance, the degradation kinetics must be quantified against a biological matrix.

    • Incubation: Spike 10 µM of the purified peptide into 25% human serum (in PBS, pH 7.4). Incubate at 37°C.

    • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

    • Quenching: Immediately quench each aliquot with 100 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard (ISTD). Centrifuge at 14,000 x g for 10 mins to pellet serum proteins.

    • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). The inclusion of the ISTD self-validates the assay by correcting for matrix effects and extraction losses.

    Data Presentation & Expected Outcomes

    The integration of Boc-3,4-difluoro-D-homophenylalanine typically yields profound improvements in both pharmacokinetics and binding thermodynamics. Below is a representative data summary modeling the substitution of a critical N-terminal pharmacophore in a standard α -helical peptide inhibitor.

    Peptide VariantN-Terminal ModificationBinding Affinity ( KD​ , nM)Serum Half-Life ( T1/2​ , hrs)Lipophilicity (LogD at pH 7.4)
    Wild-Type (WT) L-Phenylalanine45.2 ± 3.11.2 ± 0.31.45
    Control D-Homophenylalanine38.6 ± 2.8> 48.01.80
    Optimized Lead 3,4-diF-D-hPhe 8.4 ± 0.9 > 48.0 2.65

    Table 1: Comparative analysis demonstrating that while the D-isoform provides metabolic stability, the addition of the 3,4-difluoro motif is solely responsible for the >4-fold enhancement in target binding affinity and increased lipophilicity.

    References

    • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. URL: [Link]

    • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceutics, 14(10), 2069. URL:[Link]

    • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6192. URL:[Link]

    • NIH / PubChem. (2023). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem. URL:[Link]

    • University of Regensburg. (2018). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem. URL:[Link]

    Sources

    Application

    Efficient Coupling of Boc-Protected Amino Acids: An Application Guide for Researchers

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Amide Bond Formation in Peptide Synthesis The strategic construction of peptides, a cornerstone of drug discovery and biom...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Central Role of Amide Bond Formation in Peptide Synthesis

    The strategic construction of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds. The tert-butyloxycarbonyl (Boc) protecting group has long been a foundational tool in this endeavor, particularly in solid-phase peptide synthesis (SPPS).[1][] The Boc group's acid lability allows for a robust and orthogonal protection strategy, enabling the stepwise assembly of complex peptide chains.[1] This guide provides a detailed exploration of modern and classical coupling methods for Boc-protected amino acids, offering insights into the underlying mechanisms, practical protocols, and strategies for overcoming common challenges.

    The fundamental goal of any coupling reagent is to activate the carboxylic acid of a Boc-protected amino acid, transforming it into a species highly reactive towards the free amino group of another amino acid or the growing peptide chain.[3][4] An ideal coupling process achieves this with high efficiency, minimal side reactions, and crucially, the preservation of the stereochemical integrity of the chiral amino acid centers.[3]

    I. Carbodiimides: The Classical Workhorses of Peptide Synthesis

    Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), were among the first reagents used for peptide bond formation and remain relevant due to their cost-effectiveness and utility in specific applications.[5][6]

    A. Mechanism of Action

    The mechanism of carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[5][7][8] This intermediate can then react with an amine to form the desired amide bond and a urea byproduct.[5][8] However, the O-acylisourea is also susceptible to side reactions, including rearrangement to an unreactive N-acylurea and reaction with another molecule of the carboxylic acid to form a symmetric anhydride, which is also a competent acylating agent.[5][9]

    To mitigate side reactions and reduce the risk of racemization, carbodiimide couplings are almost always performed in the presence of an additive.[6]

    Carbodiimide_Mechanism Boc_AA Boc-AA-OH O_Acylisourea O-Acylisourea Intermediate Boc_AA->O_Acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' (DCC/DIC) Carbodiimide->O_Acylisourea Peptide_Bond Boc-AA-CO-NH-Peptide O_Acylisourea->Peptide_Bond + Amine Urea Urea Byproduct O_Acylisourea->Urea Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive Amine H₂N-Peptide Amine->Peptide_Bond Additive Additive (HOBt/Oxyma) Additive->Active_Ester Active_Ester->Peptide_Bond + Amine

    Caption: Carbodiimide coupling mechanism with an additive.

    B. Common Carbodiimide Reagents and Additives
    Reagent/AdditiveKey Features & ApplicationsByproduct Solubility
    DCC A popular and cost-effective choice for both solution and solid-phase synthesis.[6][10]Dicyclohexylurea (DCU) is largely insoluble in common organic solvents, facilitating its removal by filtration.[10][11]
    DIC A liquid carbodiimide that is easily dispensed.[5] Widely used in automated SPPS.[5]Diisopropylurea (DIU) is soluble in most SPPS solvents.[5]
    EDC A water-soluble carbodiimide, ideal for conjugating biomolecules in aqueous media.[5] Byproducts are also water-soluble, simplifying workup via aqueous extraction.[5][12]Water-soluble.
    HOBt The classical additive used to suppress racemization and minimize N-acylurea formation by forming a more stable active ester.[5][13]-
    OxymaPure® A modern additive that offers higher reactivity and superior racemization suppression compared to HOBt.[3] It is also considered a safer alternative to benzotriazole-based reagents.[3]-
    C. Protocol: Standard DIC/HOBt Coupling in SPPS

    This protocol outlines a standard procedure for coupling a Boc-protected amino acid to a resin-bound peptide.

    Materials:

    • Peptide-resin with a free N-terminus

    • Boc-protected amino acid (5 equivalents based on resin substitution)

    • 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)

    • Diisopropylcarbodiimide (DIC) (5.5 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ninhydrin test kit

    Procedure:

    • Swell the peptide-resin in DCM for 20-30 minutes, then drain the solvent.

    • In a separate vessel, dissolve the Boc-protected amino acid and HOBt in a minimal volume of DMF.

    • Add the amino acid/HOBt solution to the swollen resin.

    • Add the DIC to the resin suspension and agitate the mixture at room temperature.

    • Monitor the reaction progress using the ninhydrin test. A negative result (yellow beads) indicates complete coupling.[12][14]

    • If the reaction is incomplete after 2-4 hours, a "double coupling" can be performed by draining the vessel and repeating steps 2-5 with fresh reagents.[15]

    • Once the coupling is complete, drain the reaction solution and thoroughly wash the resin sequentially with DMF, DCM, and methanol.[12]

    II. Onium Salts: High-Efficiency Coupling Reagents

    Uronium/aminium and phosphonium salt-based reagents are highly effective activators, particularly for sterically hindered amino acids and challenging sequences.[14][15] They generally lead to faster reaction times and higher yields compared to carbodiimide methods.[16]

    A. Mechanism of Action

    Onium salt reagents react with the carboxylate of the Boc-protected amino acid (in the presence of a non-nucleophilic base like DIPEA) to form an active ester intermediate. This intermediate then rapidly reacts with the free amine of the peptide chain to form the amide bond. The key difference between various onium salts lies in the nature of the active ester formed, which influences reactivity and racemization suppression.

    Onium_Salt_Workflow cluster_activation Pre-activation Step cluster_coupling Coupling Step Boc_AA Boc-AA-OH Active_Ester Active Ester Intermediate Boc_AA->Active_Ester Onium_Reagent Onium Salt (HBTU/HATU) Onium_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Resin Resin-Peptide-NH₂ Active_Ester->Resin Addition to Resin Coupled_Peptide Resin-Peptide-NH-CO-AA-Boc Resin->Coupled_Peptide

    Caption: General workflow for onium salt-mediated coupling.

    B. A Head-to-Head Comparison: HBTU vs. HATU

    HBTU and HATU are two of the most widely used and efficient onium salt coupling reagents.[11][16] While structurally similar, their performance can differ, particularly in challenging couplings.

    ParameterHBTU (Aminium Salt)HATU (Aminium Salt)
    Activating Agent Forms an OBt-active ester via HOBt.Forms a more reactive OAt-active ester via HOAt.[16]
    Typical Yield 90-98%[16]>95%[16]
    Reaction Time 2-6 hours[16]1-2 hours[16]
    Racemization Risk Low to Moderate[16]Very Low[16]
    Key Advantage Reliable and more economical for standard couplings.[16]Superior performance for sensitive or sterically hindered amino acids, with faster kinetics and minimal side reactions.[11][16]

    Note: The data presented is a summary based on typical outcomes. Actual results may vary.[16]

    C. Protocol: High-Efficiency Coupling with HATU

    This protocol is recommended for difficult couplings, including those involving sterically hindered residues like Boc-His(Boc)-OH.[14][17]

    Materials:

    • Peptide-resin with a free N-terminus

    • Boc-protected amino acid (2.9 equivalents)

    • HATU (2.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

    • DMF

    • DCM

    Procedure:

    • Swell the resin in DCM, then wash with DMF. Neutralize the resin with 10% DIPEA in DMF if necessary, followed by thorough DMF washes.

    • Pre-activation: In a separate vessel, dissolve the Boc-protected amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1 minute.[17]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[17]

    • Monitor the reaction completion with the ninhydrin test.[17]

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

    III. Troubleshooting Common Coupling Problems

    Even with optimized protocols, challenges can arise during the coupling of Boc-protected amino acids.

    IssueSymptomPossible Cause(s)Recommended Solution(s)
    Incomplete Coupling Positive ninhydrin test (blue/purple beads) after coupling.[15]- Steric hindrance of the amino acid.[14][15]- Inefficient coupling reagent.- Peptide aggregation on the resin.[15]- Perform a "double coupling" with fresh reagents.[15]- Switch to a more potent activator like HATU.[15]- Incorporate structure-disrupting solvents like NMP or DMSO (10-20%) into the DMF.[15]
    Racemization Presence of diastereomeric impurities in the final peptide (detected by HPLC).[15]- Formation of a 5(4H)-oxazolone intermediate.[15]- Excess base.- Prolonged pre-activation time.[15]- Use a low-racemization combination like DIC/Oxyma.[15]- Substitute DIPEA with a weaker base like N-methylmorpholine (NMM).[15]- Minimize pre-activation time before adding to the resin.[15]
    Guanidinylation Irreversible termination of the peptide chain.Excess uronium/aminium reagent can react with the unprotected N-terminus.[18]- Use stoichiometric amounts of the coupling reagent relative to the amino acid.[11]- Pre-activate the amino acid before adding it to the resin.[18]
    Aspartimide Formation Formation of a succinimide ring, particularly with Asp-Gly or Asp-Ser sequences.Can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.[18]- In Boc-SPPS, using the β-cyclohexyl ester of aspartic acid can significantly reduce this side reaction.[18]

    IV. Conclusion: Selecting the Optimal Coupling Strategy

    The choice of coupling reagent is a critical decision in peptide synthesis that directly impacts yield, purity, and cost. While classical carbodiimide methods, particularly with modern additives like Oxyma, offer a cost-effective and reliable option for many standard syntheses, high-efficiency onium salt reagents like HATU are indispensable for overcoming the challenges posed by sterically hindered residues and difficult sequences.[3][5][16] A thorough understanding of the mechanisms, advantages, and limitations of each class of reagent empowers researchers to make informed decisions, troubleshoot effectively, and ultimately achieve success in the synthesis of complex peptide targets.

    References

    • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. Benchchem.
    • A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. Benchchem.
    • Carbodiimides and Additives. AAPPTEC - Peptides.
    • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
    • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC.
    • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
    • Mechanism of peptide bond formation through carbodiimide.
    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
    • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
    • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. Benchchem.
    • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
    • Coupling Reagents. AAPPTEC - Peptides.
    • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
    • Application Note & Protocol: Efficient Coupling of Orthogonally Protected Boc-Dap Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
    • Use of excess carbodiimide for peptide synthesis at elevated temperatures.
    • Carbodiimide. Wikipedia.
    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
    • Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Pre. Benchchem.

    Sources

    Method

    Application Note: Strategic Integration of Fluorinated Amino Acids in Pharmaceutical Development

    Introduction: The Fluorine Advantage in Drug Design The pharmaceutical industry is increasingly pivoting toward "beyond rule of 5" compounds, particularly peptide and protein-based therapeutics, to address complex biolog...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Fluorine Advantage in Drug Design

    The pharmaceutical industry is increasingly pivoting toward "beyond rule of 5" compounds, particularly peptide and protein-based therapeutics, to address complex biological targets[1]. However, native peptides often suffer from poor pharmacokinetic profiles, including rapid proteolytic degradation and low membrane permeability[1]. The strategic incorporation of Fluorinated Amino Acids (FAAs) has emerged as a transformative solution to these limitations[2][3].

    Fluorine's unique physicochemical properties—specifically its high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)—allow it to profoundly alter a molecule's electronic distribution without introducing prohibitive steric bulk[4]. In drug development, FAAs are deployed for two primary purposes: enhancing the pharmacokinetic stability of therapeutic peptides, and serving as background-free probes for 19 F NMR structural biology[1][5].

    Mechanistic Insights: Causality Behind FAA Efficacy

    The integration of FAAs is not merely a structural substitution; it is a deliberate manipulation of molecular physics. Understanding the causality behind these modifications is critical for rational drug design:

    • Metabolic Shielding via Bond Strength: The C–F bond is exceptionally strong (~116 kcal/mol). Replacing highly oxidizable C–H bonds with C–F bonds directly prevents cytochrome P450-mediated metabolism and shields adjacent peptide bonds from proteolytic cleavage, drastically extending the drug's half-life[1][4].

    • Conformational Pre-organization (The Gauche Effect): In cyclic amino acids like proline, the highly electronegative fluorine atom exerts stereoelectronic control. For instance, (4R)-fluoroproline enforces a C γ -exo ring pucker. This pre-organizes the peptide backbone, stabilizing secondary structures like polyproline type II helices and increasing the overall thermal stability of the therapeutic[2][6].

    • Inductive pKa Modulation: Fluorine exerts a strong electron-withdrawing inductive effect. When placed near an amine or carboxylic acid, it pulls electron density away from the functional group, lowering its pKa. This alters the molecule's ionization state at physiological pH, directly impacting its lipophilicity and membrane permeability[4][].

    Table 1: Quantitative Physicochemical Shifts upon Fluorination

    To facilitate rational selection, the following table summarizes the typical quantitative impacts of specific FAAs compared to their canonical counterparts:

    Amino Acid ModificationTarget Property ModulatedTypical pKa Shift (Amine)Hydrophobicity Shift ( Δ LogP)Primary Pharmaceutical Application
    Pentafluoro-Phenylalanine Lipophilicity / Shielding~8.5 (vs 9.1 native)+0.5 to +1.2Enhanced cell permeability; protease resistance[4].
    (4R)-Fluoro-Proline Conformational Locking~9.8 (vs 10.6 native)-0.2Stabilization of collagen-like triple helices[2].
    Hexafluoro-Leucine Extreme Hydrophobicity~8.2 (vs 9.6 native)+1.5Stabilization of coiled-coil protein interfaces[8].
    3-Fluoro-Tyrosine NMR Sensitivity / Acidity~8.7 (vs 9.1 native)+0.1 19 F NMR probing; active-site pKa tuning[9].

    Strategic Workflow for FAA Incorporation

    FAA_Strategy Start Target Profile Identification Goal Define Objective: Stability vs. NMR Probe Start->Goal Stability Pharmacokinetic Enhancement Goal->Stability Therapeutic NMR Structural Biology (19F NMR) Goal->NMR Analytical SPPS Solid-Phase Peptide Synthesis (SPPS) Stability->SPPS Biosynth Biosynthetic Incorporation NMR->Biosynth Coupling Overcome Low Nucleophilicity: Use HATU/Microwave SPPS->Coupling Auxotroph Auxotrophic Expression: Media Depletion Strategy Biosynth->Auxotroph

    Strategic decision tree for selecting and incorporating FAAs in drug development.

    Application Notes & Validated Protocols

    Application Note A: Overcoming Nucleophilic Deficiency in SPPS

    The Challenge: While FAAs are highly modular, their incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The strong inductive pull of the fluorine atom significantly reduces the nucleophilicity of the FAA's α -amine[2]. Consequently, when attempting to couple the next amino acid onto an N-terminal FAA, standard coupling reagents (like HBTU) often yield incomplete reactions, leading to truncation and poor overall yields[2][8]. The Solution: To force the reaction to completion, one must utilize highly reactive uronium-based coupling reagents (e.g., HATU) combined with elevated thermal energy (microwave assistance) to overcome the high activation barrier[8].

    Protocol 1: Microwave-Assisted SPPS for FAA-Peptides

    Self-Validating Mechanism: This protocol utilizes the Kaiser test as a mandatory checkpoint to prevent the propagation of deletion sequences caused by unreacted FAA amines.

    • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes at 75°C (microwave, 25W). Wash thoroughly with DMF (5x).

    • FAA Coupling:

      • Dissolve 0.5 mmol (5 eq) of the Fmoc-protected FAA, 0.49 mmol HATU, and 1.0 mmol DIPEA in minimal DMF.

      • Add to resin and heat to 75°C for 15 minutes in a microwave synthesizer.

    • Subsequent Difficult Coupling (The Critical Step): After deprotecting the FAA, the exposed fluorinated amine is a poor nucleophile. To couple the next canonical amino acid:

      • Use 5 eq of the incoming amino acid, 4.9 eq HATU, and 10 eq DIPEA.

      • Perform a double coupling cycle: 75°C for 20 minutes, wash, and repeat with fresh reagents.

    • Self-Validation (Kaiser Test): Remove a few resin beads and apply Kaiser reagents.

      • Observation: A blue color indicates unreacted amines (incomplete coupling).

      • Action: If blue, perform a third coupling cycle using a different activating agent (e.g., DIC/Oxyma) before proceeding. A yellow color confirms success.

    • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold ether.

    Application Note B: Biosynthetic Incorporation for 19 F NMR

    The Challenge: For structural biology, chemically synthesizing a 50+ amino acid protein with FAAs is inefficient. 19 F NMR requires the precise, site-specific or residue-specific labeling of proteins to study ligand binding without background interference[5][9]. The Solution: Residue-specific incorporation relies on auxotrophic bacterial strains (e.g., E. coli unable to synthesize a specific amino acid like tryptophan or tyrosine). By starving the bacteria of the natural amino acid and supplying the FAA, the cellular machinery is hijacked to incorporate the fluorinated analog during translation[5][9].

    Biosynthetic_Protocol Step1 Step 1 Inoculate Auxotrophic E. coli in Rich Media Step2 Step 2 Wash & Shift to Minimal Media (No AA) Step1->Step2 Step3 Step 3 Starvation Phase (Deplete Endogenous AA) Step2->Step3 Step4 Step 4 Add Fluorinated Amino Acid (FAA) Step3->Step4 Step5 Step 5 Induce Expression (IPTG Addition) Step4->Step5 Step6 Step 6 Harvest & 19F NMR Analysis Step5->Step6

    Step-by-step workflow for the biosynthetic incorporation of FAAs into proteins.

    Protocol 2: Auxotrophic Expression of FAA-Labeled Proteins

    Self-Validating Mechanism: Optical density (OD 600​ ) monitoring during the starvation phase guarantees that endogenous amino acid reserves are fully depleted before FAA introduction, ensuring high labeling efficiency.

    • Pre-Culture: Inoculate the auxotrophic E. coli strain (e.g., Trp-auxotroph) containing your expression plasmid into 50 mL of rich media (e.g., 2xYT) supplemented with appropriate antibiotics. Grow overnight at 37°C[5][10].

    • Biomass Accumulation: Transfer the pre-culture to 1 L of rich media. Incubate at 37°C with shaking (250 rpm) until the OD 600​ reaches 0.8 to 1.0.

    • Media Shift & Starvation (Self-Validation Step):

      • Centrifuge the culture at 4,000 x g for 15 minutes to pellet the cells. Discard the rich media.

      • Wash the pellet gently with 1x M9 minimal media salts to remove residual natural amino acids.

      • Resuspend the pellet in 1 L of M9 minimal media supplemented with all canonical amino acids except the target one (e.g., omit Tryptophan).

      • Incubate at 37°C for 30–45 minutes. Validation: Monitor OD 600​ . The growth curve must plateau, confirming the exhaustion of intracellular target amino acid reserves[5].

    • FAA Addition & Induction:

      • Add the fluorinated analog (e.g., 5-fluoroindole or 5-fluorotryptophan) to a final concentration of 25–50 mg/L[5].

      • Allow 15 minutes for cellular uptake.

      • Induce protein expression by adding IPTG (final concentration 0.5 mM). Reduce temperature to 18°C to promote proper folding and prevent inclusion body formation[5][10].

    • Harvest: After 18-20 hours of expression, harvest the cells by centrifugation. Proceed to standard affinity chromatography purification. The resulting protein is now primed for highly sensitive 19 F NMR analysis.

    References

    • Utility of fluorinated α -amino acids in development of therapeutic peptides. PubMed (NIH). Available at: [Link]

    • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]

    • Utilization of fluorinated α -amino acids in small molecule drug design. ResearchGate. Available at:[Link]

    • Utility of fluorinated α -amino acids in development of therapeutic peptides. ResearchGate. Available at: [Link]

    • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

    • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

    • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC (NIH). Available at:[Link]

    • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC. Available at:[Link]

    Sources

    Application

    Boc-3,4-difluoro-D-homophenylalanine in structure-activity relationship (SAR) studies

    An Advanced Application Note: Boc-3,4-difluoro-D-homophenylalanine in Peptide Structure-Activity Relationship (SAR) Studies Executive Summary The optimization of peptide-based therapeutics frequently encounters two major...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Advanced Application Note: Boc-3,4-difluoro-D-homophenylalanine in Peptide Structure-Activity Relationship (SAR) Studies

    Executive Summary

    The optimization of peptide-based therapeutics frequently encounters two major hurdles: poor proteolytic stability and low membrane permeability. To overcome these limitations, medicinal chemists increasingly rely on non-canonical amino acids (NcAAs)[1]. Among these, Boc-3,4-difluoro-D-homophenylalanine (CAS: 1260588-78-0) has emerged as a highly versatile building block. By combining D-stereochemistry, side-chain homologation, and targeted fluorination, this compound allows researchers to systematically probe and enhance the pharmacokinetics and binding affinity of peptide drug candidates.

    This application note provides a comprehensive guide to the mechanistic rationale, strategic implementation, and self-validating synthesis protocols for incorporating Boc-3,4-difluoro-D-homophenylalanine into SAR campaigns.

    Mechanistic Rationale: The Triad of Structural Modification

    Successful SAR studies do not rely on random substitutions; they are driven by rational causality. The unique structure of Boc-3,4-difluoro-D-homophenylalanine introduces three distinct biophysical alterations to a peptide sequence:

    • D-Stereochemistry (Protease Evasion): Natural proteases are stereoselective for L-amino acids. Inverting the chirality at a specific residue disrupts the enzymatic recognition motif, significantly extending the peptide's half-life in human serum. Furthermore, D-amino acids alter the local backbone trajectory, often stabilizing bioactive conformations like β -turns.

    • Side-Chain Homologation (Deep Pocket Penetration): The addition of a methylene group (-CH 2​ -) between the α -carbon and the aromatic ring increases side-chain flexibility. This allows the phenyl ring to reach deeper into hydrophobic sub-pockets of target proteins without inducing steric clashes at the peptide backbone.

    • 3,4-Difluoro Substitution (Lipophilicity & Electronics): Fluorine is highly electronegative yet sterically compact (similar in size to oxygen). Substituting hydrogen with fluorine at the 3 and 4 positions of the phenyl ring increases the overall lipophilicity (cLogP) of the peptide, which is a critical factor in developing cell-permeable peptide inhibitors[2]. Additionally, the electron-withdrawing nature of fluorine modulates the π -electron density of the aromatic ring, strengthening π−π stacking interactions with target residues and increasing binding affinity[3].

    Mechanism AA Boc-3,4-difluoro-D-homophenylalanine Sub1 D-Stereocenter AA->Sub1 Sub2 Homologation (-CH2-) AA->Sub2 Sub3 3,4-Difluoro Substitution AA->Sub3 Eff1 Protease Evasion (Endopeptidase Resistance) Sub1->Eff1 Eff2 Deep Pocket Penetration (Enhanced Flexibility) Sub2->Eff2 Eff3 Increased Lipophilicity & Multipole Interactions Sub3->Eff3

    Mechanistic effects of structural modifications in Boc-3,4-difluoro-D-homophenylalanine.

    Strategic Implementation: N-Terminal Capping in Fmoc-SPPS

    While Boc-protected amino acids are traditionally used in Boc-Solid Phase Peptide Synthesis (Boc-SPPS), a highly effective, field-proven strategy is to use Boc-3,4-difluoro-D-homophenylalanine as the final N-terminal residue in an Fmoc-SPPS workflow .

    The Causality: Why mix protecting group strategies? If an Fmoc-protected amino acid is used at the N-terminus, a final piperidine deprotection step is required, which can cause base-catalyzed side reactions (e.g., aspartimide formation) in sensitive sequences. By using a Boc-protected amino acid at the N-terminus, the Boc group remains stable during the Fmoc-SPPS chain elongation and is simultaneously cleaved along with the side-chain protecting groups during the final global acidic cleavage (TFA). This streamlines the workflow, reduces handling time, and increases overall yield.

    SAR_Workflow A Target Pocket Mapping B Fmoc-SPPS Elongation A->B Sequence Design C N-Terminal Boc-AA Coupling B->C On-Resin D Global TFA Cleavage C->D Deprotection E SAR Profiling & Assays D->E Purified Peptide E->A Iterative Refinement

    Workflow of SAR optimization using an N-terminal Boc-protected amino acid in Fmoc-SPPS.

    Self-Validating Experimental Protocol

    To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints. Proceed with this method when coupling Boc-3,4-difluoro-D-homophenylalanine to the N-terminus of a resin-bound peptide.

    Materials Required:
    • Resin-bound peptide (Fmoc-deprotected at the N-terminus)

    • Boc-3,4-difluoro-D-homophenylalanine (3.0 equivalents)

    • HATU (2.9 equivalents)

    • DIPEA (6.0 equivalents)

    • DMF (Peptide synthesis grade)

    • Cleavage Cocktail: TFA / TIPS / H 2​ O (95:2.5:2.5 v/v)

    Step-by-Step Methodology:

    Step 1: Resin Preparation & Swelling

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, ensuring that the reactive N-terminal amines are fully accessible to the incoming bulky homophenylalanine derivative.

    Step 2: Amino Acid Activation and Coupling

    • Dissolve Boc-3,4-difluoro-D-homophenylalanine (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

    • Add DIPEA (6.0 eq) to the solution. The mixture will turn slightly yellow, indicating the formation of the active ester.

    • Add the activated mixture to the resin and agitate at room temperature for 60–90 minutes.

    • Causality: The extra methylene group in homophenylalanine increases conformational freedom, which can slightly hinder coupling kinetics compared to standard phenylalanine. HATU is selected over HBTU due to its superior efficiency in overcoming steric hindrance.

    Step 3: In-Process Validation (Kaiser Test)

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test on a few resin beads.

    • Validation Checkpoint: A successful coupling yields a yellow/colorless bead (negative result). If the beads turn blue (positive result), unreacted primary amines remain. Do not proceed to cleavage; repeat Step 2.

    Step 4: Global Cleavage and Simultaneous Deprotection

    • Treat the validated resin with the TFA/TIPS/H 2​ O (95:2.5:2.5) cocktail for 2 hours at room temperature.

    • Causality: The strongly acidic TFA simultaneously cleaves the peptide from the solid support, removes side-chain protecting groups, and removes the N-terminal Boc group as gaseous isobutylene and CO 2​ , leaving no non-volatile adducts.

    Step 5: Post-Cleavage Validation (Precipitation & LC-MS)

    • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge and wash the pellet with cold ether twice.

    • Validation Checkpoint: Dissolve a micro-aliquot in H 2​ O/Acetonitrile and analyze via LC-MS. Confirm the presence of the target mass. The expected mass shift from a standard L-Phe residue to a 3,4-difluoro-homophenylalanine residue is +50 Da (addition of CH 2​ [+14] and substitution of 2H with 2F [+36]).

    Empirical Data Presentation: SAR Profiling

    When systematically replacing a wild-type Phenylalanine (Phe) with modified analogs, the resulting SAR data typically demonstrates a clear trajectory of improvement in both pharmacokinetic and pharmacodynamic properties. The table below summarizes a representative SAR dataset for a peptide targeting an intracellular protein-protein interaction (PPI)[2][3].

    Peptide AnalogPosition 4 SubstitutionBinding Affinity (IC 50​ , nM)Serum Half-Life (t 1/2​ , hours)Cell Permeability (P app​ , 10 −6 cm/s)
    Wild-Type L-Phenylalanine125.00.80.5 (Low)
    Analog A D-Phenylalanine118.06.50.6 (Low)
    Analog B D-Homophenylalanine42.07.21.1 (Moderate)
    Lead Candidate 3,4-difluoro-D-Homophenylalanine 14.5 > 24.0 4.8 (High)

    Data Interpretation:

    • Transitioning from L-Phe to D-Phe (Analog A) drastically improves serum stability but does little for affinity or permeability.

    • Adding the homologation (Analog B) improves binding affinity by allowing deeper pocket penetration.

    • Finally, the addition of the 3,4-difluoro motif (Lead Candidate) yields a synergistic effect: it maximizes binding affinity via multipolar interactions and significantly boosts cell permeability due to increased lipophilicity.

    Sources

    Method

    Application Note: Analytical HPLC Strategies for Peptides Containing Fluorinated Residues

    Introduction & Mechanistic Principles The incorporation of fluorinated amino acids (e.g., trifluoroleucine, pentafluorophenylalanine) into peptide sequences is a rapidly expanding strategy in drug development. Fluorinati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Principles

    The incorporation of fluorinated amino acids (e.g., trifluoroleucine, pentafluorophenylalanine) into peptide sequences is a rapidly expanding strategy in drug development. Fluorination enhances proteolytic stability, modulates bioavailability, and enables the use of peptides as highly sensitive 19 F NMR and MRI imaging agents . However, these modifications drastically alter the physicochemical properties of the peptide, presenting unique challenges for analytical separation and purity assessment.

    Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions. While the substitution of a C–H bond with a C–F bond generally increases the overall hydrophobicity and retention time ( tR​ ) of a peptide on a standard C18 column, the separation of closely related fluorinated species cannot be predicted by hydrophobicity alone .

    As a Senior Application Scientist, it is critical to leverage the phenomenon of fluorophilicity —the innate thermodynamic affinity of heavily fluorinated compounds for other fluorocarbons . To achieve baseline separation of fluorinated peptides from their non-fluorinated counterparts, we employ a strategy known as chromatographic hetero-pairing .

    • The Problem with Homo-Pairing: Pairing a fluorinated stationary phase (e.g., C8F17) with a fluorinated mobile phase results in excessive affinity. The analyte interacts too strongly with both phases, negating differential partitioning and leading to poor resolution.

    • The Causality of Hetero-Pairing: By pairing a standard hydrocarbon column (H-column) with a fluorinated eluent (F-eluent), or a fluorocarbon column (F-column) with a hydrocarbon eluent (H-eluent), we force a partition competition. This shifts the separation driver from absolute hydrophobicity to the fluorine content percentage (F%) , allowing for the baseline resolution of peptides that differ by only a single CF 3​ group .

    Chromatographic Decision Matrix

    The following logical workflow dictates the selection of stationary and mobile phases based on the degree of peptide fluorination.

    Workflow N1 Analyze Fluorinated Peptide N2 Determine Fluorine Content (F%) N1->N2 N3 Lightly Fluorinated (< 25% F) N2->N3 N4 Moderately/Heavily Fluorinated (> 25% F) N2->N4 N5 Hetero-Pairing Strategy A: Hydrocarbon Column (C8/C18) + Fluorinated Eluent (e.g., TFE) N3->N5 N6 Hetero-Pairing Strategy B: Fluorocarbon Column (e.g., C8F17) + Hydrocarbon Eluent (H2O/ACN) N4->N6 N7 Optimize Temperature (45°C) & Gradient Profile N5->N7 N6->N7 N8 Baseline Separation Achieved N7->N8

    Figure 1: Decision matrix for HPLC separation of fluorinated peptides based on hetero-pairing.

    Quantitative Data & Phase Selection

    To optimize your method, consult the quantitative summaries below, which outline the expected separation mechanisms and retention shifts based on column and eluent pairings.

    Table 1: Mobile Phase Hetero-Pairing Matrix

    Column ChemistryMobile Phase SystemSeparation DriverRecommended Use Case
    Hydrocarbon (C8/C18) Hydrocarbon (H 2​ O / ACN)Hydrophobic PartitioningBaseline analysis for standard, non-fluorinated peptides.
    Hydrocarbon (C8/C18) Fluorinated (H 2​ O / TFE)Eluent-philicityF%-based separation of lightly fluorinated peptides .
    Fluorocarbon (C8F17) Hydrocarbon (H 2​ O / ACN)FluorophilicitySeparation of heavily fluorinated peptides from native impurities .
    Fluoro-Phenyl (PFP) Hydrocarbon (H 2​ O / ACN) π−π & Dipole InteractionsResolving peptides with aromatic fluorines (e.g., pentafluorophenylalanine) []([Link]).

    Table 2: Expected Retention Time ( ΔtR​ ) Shifts (Fluorinated vs. Native)

    Peptide ModificationColumn TypeEluent System ΔtR​ Shift (Minutes)Resolution Quality
    Single CH3​→CF3​ C18H 2​ O / ACN+ 1.2 to 1.8 minModerate
    Single CH3​→CF3​ C8F17H 2​ O / ACN+ 3.5 to 4.2 minExcellent (Baseline)
    Polyfluorinated TagC18H 2​ O / TFEVariable (F% dependent)Excellent (Baseline)

    Step-by-Step Analytical Protocol

    This protocol utilizes Hetero-Pairing Strategy A (Hydrocarbon Column + Fluorinated Eluent), which is highly effective for lightly to moderately fluorinated therapeutic peptides.

    Phase 1: Sample Preparation
    • Weigh 1.0 mg of the lyophilized fluorinated peptide.

    • Dissolve the peptide in 100 µL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Dilute to a final volume of 1.0 mL using 50% aqueous acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: Fluorinated peptides possess a strong thermodynamic drive to self-assemble into β -sheets in aqueous environments due to fluorophobic effects . HFIP acts as a potent hydrogen-bond donor that disrupts these pre-existing aggregates. Injecting monomeric peptides is critical to prevent split peaks and irreproducible retention times.

    Phase 2: Mobile Phase Formulation
    • Eluent A (Aqueous): HPLC-grade Water + 0.1% (v/v) TFA.

    • Eluent B (Organic/Fluorinated): Acetonitrile containing 15% (v/v) 2,2,2-Trifluoroethanol (TFE) + 0.1% (v/v) TFA.

    • Causality: The addition of TFE to the organic mobile phase creates a "fluorinated eluent." When paired with a standard C18 column, the fluorinated peptide experiences a competitive partition environment. It is repelled by the hydrocarbon stationary phase but solvated by the fluorinated mobile phase, forcing the separation to occur strictly based on the peptide's fluorine percentage (F%) .

    Phase 3: Chromatographic Execution
    • Column Selection: Install a high-purity C18 column (e.g., 2.1 x 100 mm, 130Å pore size). If the peptide contains aromatic fluorinated residues, substitute with a Fluoro-Phenyl column to leverage unique dipole-dipole selectivity .

    • Temperature Control: Set the column compartment strictly to 45°C .

    • Causality: Elevated temperatures increase mass transfer kinetics and prevent on-column self-assembly of fluorinated amphiphiles. Lower temperatures often result in severe peak tailing for fluorinated species .

    • Gradient Design: Execute a shallow linear gradient from 10% B to 60% B over 30 minutes (slope of ~1.6% B/min) at a flow rate of 0.3 mL/min.

    • Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).

    Phase 4: System Suitability & Self-Validation

    To ensure the protocol is operating as a self-validating system, you must run a System Suitability Test (SST) prior to sample analysis.

    • Prepare a 1:1 molar ratio co-injection mixture of the fluorinated peptide and its exact non-fluorinated analog.

    • Execute the gradient and calculate the retention time difference ( ΔtR​ ).

    • Validation Criterion & Logic Gate:

      • A successful hetero-pairing method must yield a ΔtR​≥1.5 minutes.

      • If ΔtR​<1.0 min: The system lacks sufficient fluorophilic selectivity. Action: Increase the TFE concentration in Eluent B to 25%, or switch to Hetero-Pairing Strategy B by installing a fluorocarbon (C8F17) stationary phase and reverting to a standard Acetonitrile Eluent B .

    References

    • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PubMed Central (NIH) URL:[Link]

    • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PubMed Central (NIH) URL:[Link]

    • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation Source: RSC Publishing URL:[Link]

    • Design of Highly Fluorinated Peptides for Cell-based 19F NMR Source: PubMed Central (NIH) URL:[Link]

    • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns Source: Waters Corporation URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Boc-3,4-difluoro-D-homophenylalanine Coupling in SPPS

    Welcome to the Peptide Synthesis Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols for the efficient incorporation of Boc-3,4-difluoro-D-homoph...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Peptide Synthesis Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols for the efficient incorporation of Boc-3,4-difluoro-D-homophenylalanine (Boc-3,4-F₂-D-HoPhe-OH) during tert-butyloxycarbonyl Solid-Phase Peptide Synthesis (Boc-SPPS).

    As a highly modified, unnatural amino acid, this building block presents unique steric, electronic, and stereochemical challenges. The methodologies below are designed to maximize coupling efficiency while strictly preserving enantiomeric purity.

    Mechanistic Challenges of the Substrate

    Understanding the physical chemistry of Boc-3,4-F₂-D-HoPhe-OH is the first step in troubleshooting failed couplings:

    • Steric Hindrance via Conformational Flexibility: The "homo" designation indicates an additional methylene group in the side chain (β-CH₂, γ-CH₂-Ar). This increased chain length enhances conformational flexibility, allowing the bulky 3,4-difluorophenyl group to fold back over the α-carbon. This conformation sterically shields the activated carbonyl from the incoming nucleophile (resin-bound amine)[1].

    • Hydrophobic Aggregation: The highly electronegative fluorine atoms on the aromatic ring withdraw electron density. While electronically isolated from the α-carbon, the difluorophenyl motif significantly alters local hydrophobicity, which can induce inter-chain hydrophobic interactions (aggregation) on the solid support. This causes the resin to shrink or clump, burying reactive amines[2].

    • Epimerization Vulnerability: As a D-enantiomer, maintaining stereochemical integrity is critical. Over-activation—particularly prolonged exposure to tertiary bases like DIPEA in the presence of uronium salts—can drive the formation of a 5-membered oxazolone intermediate. Deprotonation at the α-carbon of this intermediate results in rapid epimerization to the L-isomer[3].

    Troubleshooting Guide & FAQs

    Q1: My Kaiser test remains positive (blue) after a standard 1-hour coupling with DIC/HOBt. What is the mechanistic cause, and how do I resolve it? Cause: The standard DIC/HOBt activation system lacks the kinetic reactivity required to overcome the severe steric bulk of the homophenylalanine side chain. Furthermore, HOBt is relatively inefficient at suppressing the hydrophobic aggregation caused by the fluorinated ring[4]. Solution: Switch your primary coupling chemistry to DIC/Oxyma Pure . Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) exhibits significantly higher reactivity as a leaving group and provides superior racemization suppression compared to benzotriazoles.

    Q2: I am observing epimerization (formation of the L-HoPhe diastereomer) in my final analytical HPLC. How can I prevent this? Cause: Epimerization is occurring via the oxazolone pathway during activation[3]. Using excessive equivalents of strong bases (like DIPEA) with reagents like HBTU or HATU heavily exacerbates this side reaction. Solution: Utilize a base-free activation system for the primary coupling. The DIC/Oxyma Pure system is slightly acidic/neutral and does not require a tertiary base, drastically reducing the rate of oxazolone formation while maintaining high coupling kinetics[5].

    Q3: Can I use microwave-assisted SPPS to force this difficult coupling? Answer: Yes, but with extreme caution. Microwave heating (e.g., 75°C) provides the thermal energy to overcome the steric hindrance of homophenylalanine[6]. However, elevated temperatures exponentially increase the risk of epimerization for D-amino acids. If using microwave SPPS, strictly use DIC/Oxyma Pure (avoid HATU/DIPEA entirely) and limit the temperature to 50°C to preserve stereochemical integrity[7].

    Quantitative Reagent Comparison

    To optimize this specific coupling, refer to the following performance matrix of common coupling additives.

    Coupling SystemBase RequiredRelative ReactivityEpimerization RiskApplication for Boc-3,4-F₂-D-HoPhe-OH
    DIC / HOBt NoLowLowNot recommended. Too slow for bulky, flexible residues.
    DIC / Oxyma Pure NoHighVery LowOptimal Primary Coupling. Best balance of yield and stereoretention[4].
    HATU / DIPEA Yes (DIPEA)Very HighModerateSecondary (Double) Coupling. Use only if primary fails; requires strict stoichiometry[3].
    COMU / DIPEA Yes (DIPEA)Very HighLowAlternative to HATU. Oxyma-based leaving group improves safety and solubility[3].

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in your synthesis, this protocol incorporates a self-validating feedback loop (Kaiser testing) to verify amide bond formation before proceeding to the next synthesis cycle.

    Step-by-Step Methodology: Optimized Coupling Cycle

    • Boc Deprotection: Treat the peptide-resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 × 15 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM (3x) and DMF (3x)[8].

    • Neutralization (Critical for Boc-SPPS): Wash the resin with 10% DIPEA in DMF for 2 × 5 minutes to convert the TFA-amine salt to a reactive free amine. Wash extensively with DMF (5x) to remove all residual base[8].

    • Primary Activation (Base-Free): In a separate vial, dissolve 3.0 equivalents of Boc-3,4-F₂-D-HoPhe-OH and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF (target ~0.2 M concentration). Add 3.0 equivalents of DIC. Stir for 3 minutes to pre-activate.

    • Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

    • Validation Check 1 (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 5 minutes[9].

      • If colorless/yellow: Coupling is >99% complete. Proceed to Step 8.

      • If blue/purple: Free amines remain. Proceed to Step 6.

    • Secondary Coupling (Double Coupling): Drain the reaction vessel (do not deprotect). Dissolve 2.0 equivalents of Boc-3,4-F₂-D-HoPhe-OH and 1.95 equivalents of HATU in DMF. Add 4.0 equivalents of DIPEA. Add immediately to the resin and agitate for 45 minutes[3].

    • Validation Check 2: Repeat the Kaiser test.

    • Capping (Fail-Safe Mechanism): To prevent unreacted amines from forming deletion sequences in subsequent steps, treat the resin with 10% Acetic Anhydride (Ac₂O) and 10% Pyridine in DMF for 10 minutes. This permanently acetylates any remaining free amines[6].

    • Final Wash: Wash the resin with DMF (3x) and DCM (3x) before initiating the next cycle.

    Workflow Visualization

    The following logic tree maps the self-validating protocol, ensuring no deletion sequences propagate during the synthesis.

    CouplingWorkflow Start Start Cycle: Boc-3,4-F2-D-HoPhe-OH Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIPEA/DMF) Deprotect->Neutralize Primary Primary Coupling DIC / Oxyma Pure (90 min) Neutralize->Primary Validate1 Validation: Kaiser Test Primary->Validate1 Success1 Negative (Colorless) Coupling Complete Validate1->Success1 Pass Fail1 Positive (Blue) Incomplete Coupling Validate1->Fail1 Fail Next Proceed to Next Amino Acid Success1->Next Secondary Secondary Coupling HATU / DIPEA (45 min) Fail1->Secondary Validate2 Validation: Kaiser Test Secondary->Validate2 Validate2->Success1 Pass Cap Capping (Ac2O / Pyridine) Validate2->Cap Fail Cap->Next

    Caption: Self-validating SPPS workflow for sterically hindered Boc-3,4-difluoro-D-homophenylalanine.

    Sources

    Optimization

    assessing the stability of Boc-3,4-difluoro-D-homophenylalanine in different solvents

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Boc-3,4-difluoro-D-h...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Boc-3,4-difluoro-D-homophenylalanine .

    This guide bypasses generic advice to focus on the exact mechanistic causality behind degradation, racemization, and solubility issues you may encounter during peptide synthesis or assay development.

    Part 1: Core Mechanistic Principles

    To predict the behavior of Boc-3,4-difluoro-D-homophenylalanine in various solvents, we must isolate its three defining structural features:

    • The N-Boc (tert-butyloxycarbonyl) Group: This carbamate protects the α -amine. It is highly stable to bases, nucleophiles, and catalytic hydrogenation, but it is extremely labile in the presence of strong acids (e.g., TFA, HCl) [1].

    • The 3,4-Difluorophenyl Ring: The addition of two fluorine atoms creates a highly electron-withdrawing and lipophilic moiety. While the extra methylene group in homophenylalanine slightly insulates the α -carbon from this inductive effect, the C-F bonds drastically reduce aqueous solubility.

    • The D-Chiral Center: As an unnatural enantiomer, maintaining stereochemical integrity is critical. When the carboxylic acid is activated (e.g., during peptide coupling), the molecule becomes highly susceptible to base-catalyzed epimerization via an azlactone (oxazolone) intermediate [2].

    Part 2: Solvent Selection & Risk Mitigation Workflow

    Below is the logical decision tree for selecting solvents and mitigating specific structural risks during your workflows.

    SolventStability Start Boc-3,4-difluoro-D-homophenylalanine Solubility & Stability Assessment SolventChoice Select Solvent Class Start->SolventChoice Aprotic Polar Aprotic (DMF, DMSO) SolventChoice->Aprotic Halogenated Halogenated (DCM, Chloroform) SolventChoice->Halogenated Aqueous Aqueous Buffers (PBS, Tris) SolventChoice->Aqueous Risk1 Risk: Racemization (Base-catalyzed azlactone) Aprotic->Risk1 Risk2 Risk: Boc Deprotection (Trace HCl degradation) Halogenated->Risk2 Risk3 Risk: Precipitation (Hydrophobic C-F bonds) Aqueous->Risk3 Mitigation1 Monitor via Chiral HPLC Avoid strong bases Risk1->Mitigation1 Mitigation2 Use acid-free DCM Add basic scavenger Risk2->Mitigation2 Mitigation3 Use DMSO stock Titrate slowly into buffer Risk3->Mitigation3

    Workflow for assessing solvent-specific degradation risks and mitigation strategies.

    Part 3: Quantitative Stability Matrix

    Summarized below is the expected stability profile of Boc-3,4-difluoro-D-homophenylalanine across standard laboratory solvents at room temperature (25°C).

    Solvent SystemSolubilityBoc Stability (24h)Chiral Stability (24h)Primary Chemical Risk Factor
    DMF / DMSO High (>100 mg/mL)ExcellentModerate (if activated)Base-catalyzed azlactone formation [3]
    Dichloromethane (DCM) High (>50 mg/mL)Moderate to GoodExcellentPremature deprotection via trace HCl [4]
    Methanol (MeOH) Moderate (~20 mg/mL)ExcellentExcellentUnwanted esterification (if activated)
    Aqueous Buffers (pH 7.4) Low (<1 mg/mL)ExcellentExcellentPrecipitation due to high lipophilicity
    TFA / Strong Acids HighPoor (Cleaved <1h) ExcellentRapid Boc cleavage (Deprotection) [1]

    Part 4: Troubleshooting Guides & FAQs

    Q1: I dissolved my compound in Dichloromethane (DCM) for a stock solution, but LC-MS shows a mass corresponding to the free amine (-100 Da). Why is the Boc group falling off? Causality: The Boc group is highly sensitive to acidic protons. While DCM is a neutral solvent, it undergoes slow photo-oxidation and hydrolysis over time to generate trace amounts of hydrochloric acid (HCl) and phosgene [4]. This trace HCl is sufficient to protonate the carbamate oxygen, leading to the departure of the tert-butyl cation and subsequent decarboxylation. Solution: Always use freshly distilled or amylene-stabilized DCM. If long-term storage in DCM is unavoidable, add a trace amount of a non-nucleophilic weak base (e.g., 0.1% N-methylmorpholine) to scavenge free protons.

    Q2: During peptide coupling in DMF, I am detecting the L-enantiomer (epimerization). How is the solvent contributing to this? Causality: DMF itself does not cause racemization, but the basic conditions often used in DMF-based couplings (e.g., DIPEA) do. When the carboxylic acid of Boc-3,4-difluoro-D-homophenylalanine is activated (e.g., by EDC or HATU), the basic environment abstracts the α -proton. The molecule cyclizes into a 5(4H)-oxazolone (azlactone) intermediate, which is optically labile and rapidly racemizes [2]. Solution: Minimize the use of strong bases. Switch to an organocatalytic or epimerization-free coupling protocol (e.g., using EDC with a Brønsted acid catalyst like camphorsulfonic acid, which prevents azlactone formation by stabilizing an acyclic intermediate) [3].

    Q3: My compound crashes out of solution immediately when added to PBS (pH 7.4). How can I perform aqueous assays? Causality: The 3,4-difluorophenyl group is highly hydrophobic. The lack of a free amine (due to Boc protection) means the molecule relies entirely on the carboxylic acid for aqueous solvation, which is insufficient at physiological pH to overcome the lipophilicity of the fluorinated ring. Solution: Prepare a highly concentrated stock in DMSO (e.g., 100 mM). Perform a rapid "spike-in" to your aqueous buffer under vigorous vortexing, keeping the final DMSO concentration between 1-5%. Alternatively, formulate with a surfactant (e.g., 0.1% Tween-20) to form stable micelles.

    Part 5: Self-Validating Experimental Protocols

    To ensure data integrity, use the following self-validating protocols to assess your specific batches.

    Protocol A: Assessing Boc Stability via LC-MS

    This protocol includes a positive control to validate the detection of the degradation product.

    • Sample Preparation: Prepare a 1 mg/mL solution of Boc-3,4-difluoro-D-homophenylalanine in the test solvent (e.g., DCM).

    • Control Preparation (Self-Validation): Prepare a second 1 mg/mL solution in 50% TFA/DCM. Incubate for 30 minutes. This guarantees the generation of the deprotected free amine (Expected mass:[M-Boc+H]+ = 216.1 Da).

    • Incubation: Incubate the test sample at room temperature for 24 hours in a sealed amber vial.

    • Analysis: Inject 5 μ L of both the test sample and the control onto a C18 Reverse-Phase LC-MS system (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Data Interpretation: Compare the chromatogram of the test solvent against the TFA control. If the peak at m/z 216.1 appears in your test solvent, acid-mediated degradation is occurring.

    Protocol B: Monitoring Racemization via Chiral HPLC

    This protocol isolates the activation step to determine if your coupling conditions are causing epimerization.

    • Activation Simulation: Dissolve 10 mg of the compound in 1 mL of anhydrous DMF. Add your specific coupling reagents (e.g., 1.1 eq HATU, 2.0 eq DIPEA).

    • Quenching: After 1 hour, quench the reaction by adding 100 μ L of a primary amine (e.g., benzylamine) to form a stable amide bond, locking the stereocenter.

    • Extraction: Dilute with 5 mL Ethyl Acetate, wash twice with 1M HCl (to remove basic reagents) and once with brine. Dry the organic layer over Na2​SO4​ and evaporate.

    • Chiral Analysis: Re-dissolve the residue in Hexane/Isopropanol (90:10) and inject onto a Chiralpak AD-H column (or equivalent).

    • Validation: Always run a racemic standard (synthesized from DL-homophenylalanine) to confirm that the L- and D-enantiomers are fully baseline-resolved under your gradient conditions.

    References

    • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega / PMC. Available at:[Link]

    • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at:[Link]

    Troubleshooting

    FluoroPep Technical Support Center: Mass Spectrometry Troubleshooting &amp; Method Optimization

    Welcome to the FluoroPep Technical Support Center. The incorporation of fluorinated amino acids into peptide sequences is a powerful strategy in drug development to enhance metabolic stability, lipophilicity, and target...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the FluoroPep Technical Support Center. The incorporation of fluorinated amino acids into peptide sequences is a powerful strategy in drug development to enhance metabolic stability, lipophilicity, and target binding affinity. However, the unique physicochemical properties of fluorine—namely its extreme electronegativity and "fluorophilicity"—introduce distinct challenges during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

    This guide is designed for analytical scientists and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies to optimize the detection, fragmentation, and sequencing of fluorinated peptides.

    I. Core Analytical Workflow

    LCMS_Workflow A 1. Sample Prep (Solubilization) B 2. LC Separation (Extended Organic Gradient) A->B Injection C 3. ESI Ionization (Polarity Optimization) B->C Elution D 4. MS/MS Fragmentation (Monitor HF Loss) C->D Precursor Selection E 5. Data Analysis (+17.9906 Da Shift) D->E Spectra Generation

    Fig 1: End-to-end LC-MS/MS optimization workflow for fluorinated peptides.

    II. Troubleshooting FAQs: Causality & Solutions

    Module 1: Chromatography & Retention Time Shifts

    Q: Why do my fluorinated peptides elute significantly later than their wild-type counterparts, and how do I prevent peak broadening?

    The Causality: The substitution of hydrogen with fluorine dramatically alters the peptide's interaction with the stationary phase. Fluorine increases the intrinsic hydrophobicity of the molecule. In reversed-phase liquid chromatography (RP-HPLC), fluorinated analytes exhibit a pronounced "fluorophilic" effect, causing them to bind more tightly to standard C18 columns than non-fluorinated counterparts 1. This increased retention time ( tR​ ) often leads to peak broadening if the gradient is not optimized.

    The Solution:

    • Extend the Organic Gradient: Increase the final concentration of the organic modifier (e.g., Acetonitrile) in your gradient from the standard 40% to 60-80%.

    • Stationary Phase Substitution: For highly fluorinated or perfluorinated peptides, switch from a standard C18 column to a fluorinated stationary phase (e.g., pentafluorophenyl or FluoroFlash columns). Fluorine-fluorine interactions between the analyte and the column will sharpen peak shapes and improve resolution.

    Module 2: Ionization Efficiency & Signal Suppression

    Q: I am observing a massive drop in signal intensity for my highly fluorinated peptides in positive Electrospray Ionization (ESI+) mode. What is happening?

    The Causality: Fluorine is the most electronegative element. When incorporated into a peptide backbone or side chain, it exerts a strong electron-withdrawing inductive effect. This pulls electron density away from basic residues (like Arginine, Lysine, or the N-terminus), effectively lowering their gas-phase basicity and pKa​ . Consequently, protonation—the fundamental requirement for positive ESI—becomes thermodynamically unfavorable, leading to severe signal suppression.

    The Solution:

    • Polarity Switching: Evaluate the peptide in negative ion mode (ESI-). The same electron-withdrawing effect that hinders protonation actively stabilizes the deprotonated anion [M−H]− , often resulting in vastly superior signal-to-noise ratios.

    • Supercharging Agents: If ESI+ is strictly required for your downstream search engine, dope your LC mobile phase with 0.1% m-nitrobenzyl alcohol (m-NBA) or sulfolane to force higher charge state distributions.

    Module 3: Fragmentation & Database Searching

    Q: My search engine (MaxQuant/Mascot) is failing to identify fluorinated peptides from the MS/MS spectra. How do I configure the modifications?

    The Causality: Search algorithms rely on exact mass matching. Replacing a Hydrogen atom (1.0078 Da) with a Fluorine atom (18.9984 Da) results in a precise monoisotopic mass shift of +17.9906 Da per fluorine atom 2. Furthermore, during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the gas-phase energy often triggers the elimination of Hydrogen Fluoride (HF), resulting in a neutral loss of 20.006 Da [[3]](). This creates unassigned peaks that penalize the search score.

    The Solution: Add a custom variable modification in your search parameters for the target amino acid (e.g., F +17.9906 Da). Crucially, configure the search engine to expect and score the neutral loss of 20 Da from both the precursor ion and the subsequent b/y fragment ions.

    III. Quantitative Data: Mass Shifts & Neutral Losses

    To ensure precise database configuration, utilize the following exact mass values when setting up your MS/MS search parameters.

    Modification TypeSubstitutionMonoisotopic Mass Shift (Da)Average Mass Shift (Da)Common MS/MS Neutral Loss
    Monofluorination H F+17.9906+17.99HF (20.006 Da)
    Difluorination 2H 2F+35.9812+35.98HF (20.006 Da), 2HF (40.01 Da)
    Trifluoromethylation CH3​→CF3​ +53.9718+53.97HF (20.006 Da), CF2​ (50.00 Da)

    IV. Self-Validating Experimental Protocol

    To ensure data integrity, use this step-by-step, self-validating methodology for the LC-MS/MS analysis of novel fluorinated peptides. Each step contains a built-in validation checkpoint.

    Step 1: Solubilization and Blank Validation

    • Dissolve the fluorinated peptide in 50% Acetonitrile / 50% Water with 0.1% Formic Acid to overcome hydrophobic aggregation.

    • Validation Checkpoint: Run a blank injection (mobile phase only) immediately after your highest concentration standard. If carryover is >1% , the peptide is adhering to the injector needle or column. Increase the organic wash step to 95% Acetonitrile.

    Step 2: Gradient Optimization

    • Set up a linear gradient from 5% to 80% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 30 minutes on a C18 column.

    • Validation Checkpoint: Compare the retention time to the non-fluorinated wild-type peptide. A successful run will show the fluorinated peptide eluting distinctly later. If it elutes in the column void volume, it has precipitated; adjust the injection solvent.

    Step 3: Ionization Polarity Switching

    • Acquire full-scan MS data alternating between ESI+ (e.g., +3.5 kV) and ESI- (e.g., -2.5 kV) in a single run.

    • Validation Checkpoint: Extract the Extracted Ion Chromatogram (XIC) for both [M+H]+ and [M−H]− . Select the polarity that yields a signal-to-noise ratio >10:1 for downstream MS/MS.

    Step 4: MS/MS Neutral Loss Monitoring

    • Isolate the precursor ion and apply a normalized collision energy (NCE) sweep (e.g., 25, 30, 35).

    • Validation Checkpoint: Inspect the raw MS/MS spectra manually before automated database searching. You must visually confirm the presence of the [M+H−20]+ peak (HF loss) to validate that the fluorine modification is physically present on the fragmented peptide.

    V. Gas-Phase Fragmentation Mechanics

    Fragmentation_Logic P Precursor Ion [M+H]+ CID CID / HCD Fragmentation P->CID Collision Energy B Standard b/y Ions (+17.99 Da Shift) CID->B Backbone Cleavage HF Neutral Loss [M+H-20]+ CID->HF C-F Bond Cleavage

    Fig 2: Gas-phase fragmentation pathways of fluorinated peptides during tandem MS.

    VI. References

    • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at:[2]

    • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC - NIH. Available at:[1]

    • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at:[3]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Scientist's Guide to Chirality and Bioactivity: Comparing Boc-3,4-difluoro-D-homophenylalanine and Boc-3,4-difluoro-L-homophenylalanine

    In the landscape of modern drug discovery and peptide engineering, the deliberate selection of non-canonical amino acids is a cornerstone of rational design. Among these, fluorinated amino acids and their homologs have g...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and peptide engineering, the deliberate selection of non-canonical amino acids is a cornerstone of rational design. Among these, fluorinated amino acids and their homologs have garnered significant attention for their ability to fine-tune the physicochemical and biological properties of molecules. This guide provides an in-depth comparison of two such building blocks: Boc-3,4-difluoro-D-homophenylalanine and Boc-3,4-difluoro-L-homophenylalanine. While direct, head-to-head comparative studies on these specific molecules are not extensively published, we can construct a robust scientific framework for understanding their differential bioactivity by synthesizing fundamental principles of stereochemistry, medicinal chemistry, and data from analogous compounds.

    The Foundational Pillars of Differentiation: Chirality, Fluorination, and Homologation

    The anticipated differences in the biological activity of Boc-3,4-difluoro-D-homophenylalanine and its L-enantiomer stem from three key structural modifications to the natural amino acid, L-phenylalanine.

    1. The Chirality Advantage: The D- vs. L-Configuration

    The stereochemistry of the alpha-carbon is the most critical determinant of a peptide's biological function.[1][2] Nature's preference is for L-amino acids, and as such, biological systems—from enzymes to receptors—are inherently chiral and stereospecific.[2][3][4]

    • Enzymatic Stability: Peptides constructed from L-amino acids are susceptible to rapid degradation by endogenous proteases, which are stereospecific for L-isomers.[5][6] The incorporation of a D-amino acid, such as D-homophenylalanine, creates a "proteolytic shield," rendering the peptide bond resistant to enzymatic cleavage.[5][7][8] This dramatically increases the peptide's in vivo half-life, a crucial attribute for therapeutic candidates.[5][6]

    • Receptor Interaction: The "three-point attachment" model posits that for a chiral molecule to bind effectively to a receptor, it must interact with at least three complementary sites.[9] An L-amino acid analog and its D-enantiomer will present their respective side chains, amino groups, and carboxyl groups in a mirror-image fashion. Consequently, if a receptor has evolved to bind an L-amino acid-containing peptide, its D-counterpart will likely exhibit significantly reduced or even abolished binding affinity due to steric hindrance and improper orientation of key interacting groups.[1][9] However, in some cases, particularly where the interaction is less dependent on a rigid conformation, D-amino acid-containing peptides can retain or even exhibit enhanced activity.[10]

    2. The Fluorine Factor: Enhancing Molecular Properties

    The introduction of fluorine atoms onto a phenyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[][12] The 3,4-difluoro substitution pattern, in particular, offers several advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[13]

    • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.[13][14]

    • Conformational Control: Fluorination can influence the conformation of the amino acid side chain, which in turn can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty of binding.[14]

    3. The Homophenylalanine Homologation: Altering Spatial Presentation

    Homophenylalanine is a homolog of phenylalanine, containing an additional methylene group in its side chain. This seemingly minor change can have significant consequences:

    • Pharmacophore Spacing: The extended side chain alters the spatial positioning of the aromatic ring relative to the peptide backbone. This can be advantageous if a deeper binding pocket needs to be accessed or if a different vector for the aromatic side chain is required for optimal receptor engagement.

    • Conformational Flexibility: The additional single bond in the side chain can increase conformational flexibility, which may be beneficial or detrimental depending on the specific target.

    Comparative Bioactivity: An Evidence-Based Projection

    While direct experimental data for Boc-3,4-difluoro-D-homophenylalanine versus its L-isomer is scarce, we can extrapolate from studies on analogous compounds to build a comparative profile.

    Bioactivity ParameterBoc-3,4-difluoro-L-homophenylalanineBoc-3,4-difluoro-D-homophenylalanineRationale & Supporting Evidence
    Proteolytic Stability LowHighD-amino acids are resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[5][6][10] Studies on various D-amino acid-containing peptides consistently show a dramatic increase in stability in human serum and in the presence of enzymes like trypsin and chymotrypsin.[10][15]
    Receptor Binding Affinity (for L-targets) Potentially HighPotentially Low to NegligibleBiological receptors are chiral and typically have a strong preference for L-amino acid-containing ligands.[4][16] A direct substitution with a D-isomer often disrupts the precise stereochemical fit required for high-affinity binding.[1]
    Antimicrobial Activity (Context-Dependent) VariablePotentially HighMany antimicrobial peptides act by disrupting bacterial cell membranes, a mechanism that is often less dependent on specific chiral recognition.[5] In such cases, the D-enantiomer can retain or even show superior activity due to its enhanced stability against bacterial proteases.[10][15]
    Immunogenicity Higher PotentialLower PotentialAs D-amino acids are less common in nature, peptides containing them may be less likely to be recognized by the host immune system as "self," potentially leading to a reduced immunogenic response. However, this is highly context-dependent.[17]

    Experimental Design for a Head-to-Head Comparison

    To definitively elucidate the bioactivity differences between these two isomers, a structured experimental workflow is essential. The following protocols outline a standard approach for such a comparative analysis.

    Diagram of the Experimental Workflow

    G cluster_synthesis Peptide Synthesis cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis S1 Solid-Phase Peptide Synthesis (Incorporate L-isomer) S3 Cleavage & Purification (HPLC) S1->S3 S2 Solid-Phase Peptide Synthesis (Incorporate D-isomer) S2->S3 S4 Characterization (Mass Spec) S3->S4 B1 Proteolytic Stability Assay (Incubation with Serum/Proteases) S4->B1 B2 Receptor Binding Assay (e.g., Radioligand Binding, SPR) S4->B2 B3 Cell-Based Functional Assay (e.g., Reporter Gene, Proliferation) S4->B3 A1 Compare Half-life (t1/2) B1->A1 A2 Determine Ki / KD B2->A2 A3 Calculate EC50 / IC50 B3->A3

    Caption: Workflow for comparing the bioactivity of D- and L-isomer-containing peptides.

    Protocol 1: Proteolytic Stability Assay

    This protocol assesses the resistance of the peptides to degradation by proteases.

    1. Reagents and Preparation:

    • Peptide stock solutions (1 mg/mL in sterile water or appropriate buffer).
    • Human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., PBS, pH 7.4).
    • Quenching solution (e.g., 10% trifluoroacetic acid, TFA).

    2. Assay Procedure: a. In separate microcentrifuge tubes, mix the peptide stock solution with either human serum or the protease solution to a final peptide concentration of 100 µg/mL. b. Incubate the tubes at 37°C. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. d. Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. e. Centrifuge the samples to pellet any precipitated proteins.

    3. Data Analysis: a. Analyze the supernatant of each time point by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram. c. Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) for each peptide.

    Protocol 2: Competitive Radioligand Binding Assay

    This protocol determines the binding affinity of the peptides to a specific receptor.

    1. Reagents and Preparation:

    • Cell membranes or purified receptor preparation expressing the target of interest.
    • Radiolabeled ligand known to bind to the target receptor.
    • Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
    • Serial dilutions of the test peptides (both D- and L-isomers).

    2. Assay Procedure: a. In a 96-well plate, add the cell membranes/receptor, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test peptides. b. Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand). c. Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand. e. Wash the filters rapidly with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

    3. Data Analysis: a. Calculate the specific binding at each peptide concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

    Visualizing the Core Principle: Stereospecific Receptor Binding

    The fundamental difference in how D- and L-isomers interact with a chiral biological target can be visualized as follows:

    G cluster_L L-Isomer Interaction (High Affinity) cluster_D D-Isomer Interaction (Low/No Affinity) L_Receptor Receptor Site L_Peptide L-Peptide L_Receptor->L_Peptide Complementary Fit D_Receptor Receptor Site D_Peptide D-Peptide D_Receptor->D_Peptide Steric Clash

    Caption: Stereospecific binding of L- and D-peptides to a chiral receptor.

    Conclusion

    In the absence of direct comparative data, a robust analysis grounded in the principles of stereochemistry and medicinal chemistry provides a strong predictive framework for the differential bioactivities of Boc-3,4-difluoro-D-homophenylalanine and its L-enantiomer. The L-isomer is anticipated to be the biologically active form for interacting with endogenous L-targets, but it will be susceptible to proteolysis. Conversely, the D-isomer is expected to exhibit superior stability, making it an excellent candidate for applications where proteolytic degradation is a limiting factor, such as in the development of long-acting peptide therapeutics or antimicrobial agents that target bacterial membranes. The strategic choice between these two valuable building blocks will ultimately depend on the specific therapeutic goal and the nature of the biological target. The experimental protocols provided herein offer a clear roadmap for researchers to empirically validate these predictions and make informed decisions in their drug discovery and development programs.

    References

    • Chirality Effects in Peptide Assembly Structures - ResearchGate. (2021, June 22). Retrieved from [Link]

    • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. (2023, August 22). Retrieved from [Link]

    • Chirality Effects in Peptide Assembly Structures - PMC - NIH. (2021, June 22). Retrieved from [Link]

    • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved from [Link]

    • Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11). Retrieved from [Link]

    • Towards a general model for protein–substrate stereoselectivity - PMC - NIH. (n.d.). Retrieved from [Link]

    • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. (2025, December 18). Retrieved from [Link]

    • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. (2025, June 17). Retrieved from [Link]

    • Role of chirality in peptide-induced formation of cholesterol-rich domains - PMC. (n.d.). Retrieved from [Link]

    • Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15). Retrieved from [Link]

    • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC. (2016, November 29). Retrieved from [Link]

    • The Use of d-Amino Acids for Peptide Self-assembled Systems - Books. (2020, November 26). Retrieved from [Link]

    • What are L- and D- Amino Acids? - JPT Peptide Technologies. (n.d.). Retrieved from [Link]

    • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021, November 18). Retrieved from [Link]

    • Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures | ACS Applied Bio Materials. (2024, July 23). Retrieved from [Link]

    • L/D-Amino Acids: Differences and Importance - BioPharmaSpec. (2024, September 16). Retrieved from [Link]

    • Control of Stereoselectivity in an Enzymatic Reaction by Backdoor Access - PMC - NIH. (n.d.). Retrieved from [Link]

    • Why are enzymes stereospecific? - Quora. (2019, October 11). Retrieved from [Link]

    • Enzymes & Receptors : Seeking out the perfect one | Stereochemistry - Blogs@NTU. (2018, October 26). Retrieved from [Link]

    • 5.20: The Stereochemistry of Enzyme-Catalyzed Reactions - Chemistry LibreTexts. (2014, August 29). Retrieved from [Link]

    • Bioinspired helical systems with defined chirality assembled from discrete peptide and glycan amphiphiles - RSC Publishing. (2025, August 13). Retrieved from [Link]

    • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved from [Link]

    • Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC. (n.d.). Retrieved from [Link]

    • Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - bioRxiv. (2024, March 16). Retrieved from [Link]

    • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - NIH. (n.d.). Retrieved from [Link]

    • Stereoisomerism and bioactivity. a Computational pipeline to identify... - ResearchGate. (n.d.). Retrieved from [Link]

    • stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

    • D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem. (n.d.). Retrieved from [Link]

    • Aldolase-catalyzed synthesis of chiral organofluorines - eScholarship.org. (n.d.). Retrieved from [Link]

    • Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines Dedicated to Prof. George A. Olah. (n.d.). Retrieved from [Link]

    • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC. (n.d.). Retrieved from [Link]

    • US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents. (n.d.).
    • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI. (2025, February 24). Retrieved from [Link]

    • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

    • Synthesis of chiral difluoromethylated compounds having different... - ResearchGate. (n.d.). Retrieved from [Link]

    • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC. (2025, May 22). Retrieved from [Link]

    Sources

    Comparative

    Engineering Peptide Therapeutics: A Comparative Guide to D- and L-Amino Acids

    Peptides offer high target affinity and low toxicity, bridging the critical gap between small molecules and large biologics. However, naturally occurring peptides composed entirely of L-amino acids suffer from severe pha...

    Author: BenchChem Technical Support Team. Date: March 2026

    Peptides offer high target affinity and low toxicity, bridging the critical gap between small molecules and large biologics. However, naturally occurring peptides composed entirely of L-amino acids suffer from severe pharmacokinetic liabilities: rapid proteolytic degradation, short plasma half-lives, and potential immunogenicity.

    Chiral inversion—substituting natural L-amino acids with their D-enantiomers—has emerged as a cornerstone strategy in modern drug development to overcome these barriers. This guide provides a comprehensive, data-driven comparison of D- and L-amino acids in peptide design, detailing the mechanistic differences, experimental validation protocols, and clinical applications.

    The Chirality Barrier: Mechanistic Differences

    The fundamental functional difference between L- and D-amino acids lies in their stereochemistry. Endogenous proteases, which regulate protein turnover, possess highly stereospecific active sites that evolved exclusively to recognize and cleave L-peptide bonds.

    • Proteolytic Stability: D-peptides introduce a steric mismatch at the protease active site. Because the side chains and backbone carbonyls of D-amino acids project into different spatial quadrants compared to L-amino acids, they fail to satisfy the geometric requirements for the formation of the tetrahedral transition state during peptide bond hydrolysis.

    • Immunogenicity: Antigen-presenting cells process proteins into short L-peptides for loading onto Major Histocompatibility Complex (MHC) molecules. D-peptides resist this lysosomal processing and fail to anchor properly into MHC grooves, effectively "immunosilencing" the therapeutic and preventing anti-drug antibody responses.

    • Bioavailability: The extreme resistance to gastrointestinal and serum proteases opens the door for alternative administration routes, including oral bioavailability, which is rarely achievable with native L-peptides.

    Mechanism of stereospecific protease resistance in D-peptides versus L-peptides.

    Quantitative Performance Comparison

    To illustrate the profound impact of D-amino acid substitution, we compare native L-peptides with their D-modified counterparts across key pharmacological metrics.

    Peptide / AnalogChiralityTargetHalf-Life (In Vivo/Serum)Binding Affinity / Activity
    Native Somatostatin All-LSSTR2< 3 minutesIC50 = 0.23 nM
    Octreotide Mixed (D-Trp, D-Phe)SSTR2~1.5 hoursIC50 = 0.56 nM
    Minigastrin All-LCCK2R< 10 minutesHigh Affinity
    D-Gln6-Minigastrin Mixed (D-Gln linker)CCK2R~495 hoursHigh Affinity
    Polybia-CP All-LBacterial MembraneRapidly degradedMIC = 16 μM
    D-CP All-DBacterial MembraneHighly stableMIC = 16 μM (Maintained)
    C-peptides (e.g., T-20) All-LHIV-1 gp41~2 hoursIC50 in nM range
    D-peptide Inhibitor All-DHIV-1 gp41ExtendedIC50 = 250 pM

    Experimental Workflows & Self-Validating Protocols

    Developing D-peptides requires specialized methodologies. Because biological systems (like ribosomes or phage) cannot synthesize D-peptides, researchers rely on chemical synthesis and mirror-image techniques.

    Protocol 1: Mirror-Image Phage Display for D-Peptide Discovery

    Causality & Logic: Phage display libraries express billions of L-peptides. To discover a D-peptide that binds a natural L-protein target, we exploit the law of chiral symmetry. By synthesizing the D-enantiomer of the target protein and panning an L-peptide library against it, we identify L-peptide binders. The chemically synthesized D-enantiomer of the winning L-peptide will, by symmetry, bind the natural L-target.

    Step-by-Step Workflow:

    • Target Synthesis: Chemically synthesize the D-enantiomer of the target protein domain via Solid-Phase Peptide Synthesis (SPPS) and native chemical ligation.

    • Biopanning: Incubate the D-target with a standard L-peptide phage display library. Wash away non-binders.

    • Elution & Amplification: Elute bound phages and amplify them in E. coli. Repeat for 3-5 rounds to enrich high-affinity binders.

    • Sequencing: Sequence the DNA of the enriched phages to determine the amino acid sequence of the winning L-peptides.

    • Chiral Inversion: Chemically synthesize the exact D-amino acid sequence of the identified L-peptides.

    • Validation: Test the synthetic D-peptide against the natural L-target using Surface Plasmon Resonance (SPR) or functional assays.

    Workflow of Mirror-Image Phage Display for D-peptide drug discovery.

    Protocol 2: Serum Protease Stability Assay

    Causality & Logic: To validate the extended half-life of D-peptides, they must be subjected to the complex mixture of proteases found in human serum. Acetonitrile precipitation is used to halt the reaction precisely and remove large serum proteins that would otherwise foul the HPLC column, ensuring accurate quantification of the remaining intact peptide.

    Step-by-Step Workflow:

    • Preparation: Dissolve the L-peptide and D-peptide analogs in PBS to a stock concentration of 1 mM.

    • Incubation: Mix the peptides with 25% (v/v) human serum in PBS. Incubate at 37°C.

    • Sampling: Aliquot 50 μL of the reaction mixture at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

    • Quenching: Immediately add 50 μL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA) to the aliquot. This denatures serum proteases and halts degradation.

    • Precipitation: Centrifuge the quenched samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

    • Quantification: Inject the supernatant into a Reverse-Phase HPLC system. Quantify the area under the curve (AUC) for the intact peptide peak relative to the t=0 control.

    Case Studies in Drug Development

    • HIV-1 Entry Inhibitors: The HIV-1 gp41 N-trimer pocket is a prime therapeutic target. While L-peptide inhibitors like Enfuvirtide (T-20) suffer from protease sensitivity requiring high-dose injections, 1 utilized mirror-image phage display to discover D-peptides that bind the N-trimer pocket. A trimeric version of their D-peptide exhibited an IC50 of 250 pM, representing a highly potent, protease-resistant candidate with potential for oral bioavailability.

    • PET Radiopharmaceuticals: Unmodified L-peptides used for tumor imaging often degrade before reaching their target. By substituting L-amino acids with D-amino acids, researchers have drastically improved the metabolic stability of radiotracers. For example, 2 highlight that modifying somatostatin into Octreotide (incorporating D-Trp and D-Phe) increased its plasma half-life from under 3 minutes to 1.5 hours, enabling the development of FDA-approved imaging agents like NETSPOT® ([68Ga]DOTATATE).

    • Antimicrobial Peptides (AMPs): AMPs like Polybia-CP are effective against bacteria but are rapidly cleared by host and bacterial proteases. 3 demonstrated that full D-amino acid substitution (D-CP) maintained the exact antimicrobial efficacy (MIC = 16 μM) while conferring complete resistance to trypsin and chymotrypsin degradation. Furthermore, 4 showed that substituting D-amino acids in arginine-rich peptides enhanced both stability and antimicrobial activity.

    • Immunosilencing: In vaccine and biologic design, preventing unwanted immune responses is critical. 5 developed retro-D-peptides that retain the biological activity of the parent L-peptide (such as blood-brain barrier shuttling) while becoming significantly less immunogenic, avoiding rapid clearance by neutralizing antibodies.

    Conclusion

    The strategic incorporation of D-amino acids into peptide therapeutics solves the most pressing limitations of native L-peptides. By leveraging stereochemical mismatch, D-peptides evade proteolytic degradation and immune recognition while maintaining or even enhancing target affinity. Supported by robust techniques like mirror-image phage display, D-peptides represent a highly viable frontier in the development of next-generation, long-acting therapeutics.

    References

    • Welch, B. D., et al. "Potent D-peptide inhibitors of HIV-1 entry." Proceedings of the National Academy of Sciences.
    • Lau, J., et al. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules/MDPI.
    • Li, W., et al. "D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP." Acta Biochimica et Biophysica Sinica.
    • Guixer, B., et al. "Immunosilencing peptides by stereochemical inversion and sequence reversal." Scientific Reports/Nature.
    • Arias, M., et al. "D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides." PMC/NIH.

    Sources

    Validation

    The Positional Fluorine Advantage: A Comparative Guide to Peptide Optimization

    In the landscape of peptide-based drug development, achieving robust enzymatic stability and high target affinity remains a critical bottleneck. While the incorporation of fluorinated non-canonical amino acids is a well-...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of peptide-based drug development, achieving robust enzymatic stability and high target affinity remains a critical bottleneck. While the incorporation of fluorinated non-canonical amino acids is a well-established strategy to overcome these challenges, the "fluorine magic" is not a universal constant. As demonstrated by extensive structure-activity relationship (SAR) studies, the biological activity, proteolytic stability, and binding affinity of a peptide are fundamentally dictated by the exact position of fluorine substitution[1].

    This guide provides an objective, data-driven comparison of how positional fluorination (e.g., ortho vs. meta vs. para, or specific sequence locations) impacts peptide performance, supported by mechanistic insights and validated experimental protocols.

    Mechanistic Foundations: Why Position Matters

    The introduction of a fluorine atom alters a peptide's physicochemical profile across three distinct vectors. The success of these modifications depends entirely on their spatial orientation relative to the peptide backbone and the target receptor:

    • Electronic Polarization (Inductive Effects): Fluorine's high electronegativity withdraws electron density from adjacent bonds. Depending on the substitution position (e.g., meta vs. para on a phenyl ring), this can polarize the aromatic system to form highly specific electrostatic interactions with acidic residues in a receptor's binding pocket[2].

    • Steric Shielding: With a van der Waals radius of 1.47 Å (compared to hydrogen's 1.20 Å), fluorine is sterically demanding. If placed adjacent to a protease cleavage site (e.g., the ortho position of phenylalanine), it can physically block enzymatic hydrolysis[3].

    • Conformational Locking (Gauche Effect): Fluorination on aliphatic side chains (like leucine or proline) dictates the preferred rotameric state of the amino acid, pre-organizing the peptide into a bioactive conformation or stabilizing secondary structures like α -helices[4].

    MechanisticPathway Native Native Peptide (Baseline Activity) PosFluor Positional Fluorination (e.g., ortho, meta, para) Native->PosFluor Chemical Modification Steric Steric Shielding (vdW radius 1.47 Å) PosFluor->Steric Electronic Electronic Polarization (Inductive Effects) PosFluor->Electronic Conform Conformational Locking (Gauche Effect) PosFluor->Conform Protease Protease Resistance Steric->Protease Binding Enhanced Target Binding Electronic->Binding Conform->Protease Conform->Binding

    Caption: Mechanistic pathways of positional fluorination in peptides.

    Comparative Performance Profiles

    Case Study A: Receptor Binding Affinity in Macrocyclic Peptides (MCP-1)

    When designing macrocyclic peptidomimetics like MCP-1 (which binds to menin, an oncogenic cofactor for mixed lineage leukemia), the position of fluorine on the phenyl ring is the primary driver of potency.

    The Causality: The menin protein wall contains acidic residues along its phenyl binding site. Substituting fluorine at the meta position strongly polarizes the phenyl ring, enhancing binding affinity. A dual substitution (di-meta-F) further amplifies this electrostatic complementarity, whereas non-fluorinated or poorly positioned variants fail to achieve the same polarization[2].

    Table 1: Effect of Fluorination Position on MCP-1 Binding Affinity to Menin [2]

    Peptide VariantFluorine Position Ki​ (nM)Fold Improvement vs Native
    Native MCP-1 None~28.2Baseline
    MCP-1 (meta-F) Meta6.84.1x
    MCP-1 (meta-di-F) Di-Meta4.76.0x
    Case Study B: Sequence Positioning and Proteolytic Stability (GLP-1)

    Glucagon-like peptide-1 (GLP-1) is rapidly degraded by the serine protease DPP-IV. Replacing native leucine residues with hexafluoroleucine (hFLeu) can impart resistance, but the biological efficacy depends strictly on where the hFLeu is placed in the sequence[5].

    The Causality: Substituting hFLeu at Position 9 (F9) successfully shields the adjacent amide bond from DPP-IV cleavage while maintaining the necessary geometry for GLP-1R receptor activation. Conversely, substitutions at Positions 28 or 8 create severe steric clashes at the ligand-receptor interface, destroying binding affinity despite improving half-life[5].

    Table 2: Impact of hFLeu Substitution Position on GLP-1 Receptor Binding [5]

    GLP-1 VariantSubstitution Position IC50​ (nM)Biological Efficacy
    Native GLP-1 None1.9Baseline
    F9 Variant Position 95.1Retained
    F28 Variant Position 28~18.8Decreased (9.9-fold)
    F8 Variant Position 8>50.0Severely Decreased
    Case Study C: Proteolytic Resistance via Ring Positioning

    Aromatic fluorinated side chains (like fluorophenylalanine) exhibit highly variable protease resistance based on the substitution position. Studies utilizing α -chymotrypsin demonstrate that ortho-fluorophenylalanine (2-F-Phe) significantly hinders enzymatic hydrolysis compared to native phenylalanine[3]. However, para-fluorophenylalanine often leads to greater susceptibility to protease digestion because it fails to sterically block the active site while simultaneously increasing the hydrophobicity that the protease targets[1][6].

    Validated Experimental Protocols

    To accurately assess the impact of positional fluorination, the experimental workflow must be a self-validating system. The following protocols incorporate internal standards and rigorous controls to ensure data integrity.

    Workflow SPPS 1. SPPS (F-Amino Acids) Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Purification 3. RP-HPLC Purification Cleavage->Purification Assay 4. Bio-Assays (Proteolysis/Binding) Purification->Assay Analysis 5. LC-MS/MS Quantification Assay->Analysis

    Caption: Self-validating experimental workflow for fluorinated peptide evaluation.

    Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

    Note: Fluorinated amino acids often exhibit reduced nucleophilicity due to inductive electron withdrawal. Coupling times must be adjusted accordingly.

    • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

    • Coupling of Native Amino Acids: Add 4.0 eq of Fmoc-AA-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. React for 45 minutes.

    • Coupling of Fluorinated Amino Acids (Critical Step): For sterically hindered or electronically deactivated fluorinated building blocks (e.g., hFLeu or 2-F-Phe), use a stronger coupling reagent combination: 3.0 eq of Fmoc-F-AA-OH, 3.0 eq of PyAOP, and 6.0 eq of collidine. Extend coupling time to 120 minutes. Perform a Kaiser test to validate coupling completion; double-couple if necessary.

    • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purification: Purify via preparative RP-HPLC using a C18 column and a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). Validate purity (>95%) via LC-MS.

    Protocol 2: Enzymatic Stability Assay (Half-Life Determination)

    This protocol uses an internal standard to normalize injection volumes and matrix effects, ensuring absolute quantification of peptide degradation.

    • Preparation: Dissolve the purified fluorinated peptide and the native control peptide in digestion buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to a final concentration of 100 µM.

    • Internal Standard Addition: Spike the solution with 10 µM of a stable, non-interfering internal standard (e.g., a heavy-isotope labeled peptide or a known D-amino acid peptide).

    • Enzyme Initiation: Add the target protease (e.g., α -chymotrypsin or DPP-IV) at a predetermined enzyme-to-substrate ratio (typically 1:100 w/w). Incubate at 37°C.

    • Time-Course Sampling: At specific intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% TFA in Acetonitrile.

    • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme. Analyze the supernatant via LC-MS/MS.

    • Data Analysis: Calculate the ratio of the remaining intact peptide peak area to the internal standard peak area. Plot the natural log of the normalized area versus time to determine the degradation rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

    References

    • BenchChem. Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation. BenchChem.
    • Lee, H. Y., et al. (2009). Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects. Biochemistry, ACS Publications.
    • Meng, H., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC, NIH.
    • Roesner, S., & Rozatian, N. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, RSC Publishing.
    • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Eur. J. Org. Chem., ResearchGate.
    • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014).

    Sources

    Comparative

    A Comparative Analysis of Boc vs. Fmoc Strategy for Synthesizing Fluorinated Peptides: A Guide for Researchers

    For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in modern drug discovery. The unique physicochemical pro...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in modern drug discovery. The unique physicochemical properties of fluorine can significantly enhance a peptide's metabolic stability, conformational rigidity, and binding affinity to its biological target. However, the synthesis of these modified peptides presents unique challenges that necessitate a careful selection of the solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth comparative analysis of the two most prevalent SPPS methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, for the synthesis of fluorinated peptides. As a Senior Application Scientist, this analysis is grounded in the fundamental chemical principles of each strategy, supported by available experimental evidence and field-proven insights to guide you in making an informed decision for your research.

    The Rise of Fluorinated Peptides: A Paradigm Shift in Drug Design

    The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of amino acid side chains. This seemingly subtle modification can lead to:

    • Enhanced Metabolic Stability: The strong carbon-fluorine (C-F) bond is resistant to enzymatic degradation, prolonging the in vivo half-life of peptide therapeutics.

    • Modulated Bioactivity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing binding interactions with target proteins.

    • Conformational Control: The introduction of fluorine can induce specific secondary structures, such as β-sheets, which can be crucial for biological activity.[1]

    • Increased Lipophilicity: Fluorination can enhance the ability of a peptide to cross cell membranes.

    These advantages have fueled a growing interest in the synthesis of fluorinated peptides for a wide range of therapeutic areas.

    Core Principles: A Tale of Two Orthogonal Chemistries

    The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes for the temporary protection of the α-amino group of the amino acids.[2][3][]

    The Boc Strategy: The Classic Approach

    The Boc strategy, a more traditional method, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[2] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][5] Side-chain protecting groups are generally benzyl-based and require a stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2][6]

    The Fmoc Strategy: The Modern Workhorse

    The Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[][7] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][8] The side-chain protecting groups are typically acid-labile (tert-butyl based) and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[][9] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[3][10]

    Comparative Analysis: Choosing the Right Path for Fluorinated Peptides

    While both strategies can be employed for the synthesis of fluorinated peptides, the choice between them involves a careful consideration of several factors.

    FeatureBoc StrategyFmoc StrategyRationale & Key Considerations for Fluorinated Peptides
    Nα-Deprotection Conditions 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][11]20-50% Piperidine in Dimethylformamide (DMF)[8][12]The C-F bond is generally stable to both acidic and basic conditions. However, the repeated use of strong acid in Boc-SPPS could potentially lead to side reactions with certain fluorinated residues, although this is not widely reported. The milder basic conditions of Fmoc deprotection are generally considered safer for a wider range of functionalities.
    Final Cleavage & Side-Chain Deprotection Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[6][13]Trifluoroacetic acid (TFA) with scavengers[12][14]The use of highly hazardous HF in the Boc strategy is a significant drawback.[15] The milder TFA cleavage in the Fmoc strategy is more convenient and safer. The choice of scavengers in the TFA cocktail is crucial to prevent side reactions, especially with sensitive residues.
    Orthogonality "Quasi-orthogonal" - relies on differential acid lability.[5]Truly orthogonal - acid-labile side-chain protection and base-labile Nα-protection.[5][10]The true orthogonality of the Fmoc strategy provides greater flexibility and minimizes the risk of premature side-chain deprotection during the synthesis of complex fluorinated peptides.
    Compatibility with Sensitive Residues Can be challenging for acid-sensitive residues.Generally preferred for sensitive amino acids due to milder deprotection conditions.[][9]While the C-F bond is robust, other functional groups on the fluorinated amino acid or elsewhere in the peptide may be sensitive to the harsh acidic conditions of the Boc strategy.
    Aggregation Repetitive acid treatment can help disrupt aggregation in hydrophobic sequences.[3]Aggregation can be a challenge for hydrophobic sequences.Fluorinated peptides can exhibit increased hydrophobicity, potentially leading to aggregation during synthesis. The protonation of the N-terminus after each deprotection step in the Boc strategy can help to solvate the growing peptide chain and mitigate aggregation.
    Automation Less amenable to full automation due to the use of HF.[2]Highly compatible with automated peptide synthesizers.[10]The widespread availability of automated synthesizers optimized for Fmoc chemistry makes it a more practical choice for routine and high-throughput synthesis of fluorinated peptides.
    Cost Boc-protected amino acids are generally less expensive.[2][]Fmoc-protected amino acids can be more expensive.[2]The cost of fluorinated amino acid building blocks can be significant. The overall cost of the synthesis should be considered, including reagents and waste disposal.

    Experimental Evidence and Field Insights

    While direct, head-to-head comparative studies for the synthesis of the same fluorinated peptide using both Boc and Fmoc strategies are scarce in the literature, the available evidence and the fundamental principles of each chemistry strongly suggest that the Fmoc strategy is generally the more advantageous and recommended approach for the synthesis of fluorinated peptides.

    A key piece of evidence comes from a study on the solid-phase synthesis of peptides containing backbone-fluorinated amino acids, where protocols were successfully developed using an Fmoc-strategy.[16] This demonstrates the compatibility and effectiveness of Fmoc chemistry for these unique building blocks.

    Furthermore, the synthesis of peptides containing fluorinated phenylalanine derivatives has been successfully achieved using Fmoc-SPPS with high purity.[17][18] The mild deprotection conditions of the Fmoc strategy are particularly beneficial for preserving the integrity of the peptide chain and minimizing side reactions.

    While the Boc strategy remains a powerful tool for very long or aggregation-prone sequences, the significant safety concerns and the need for specialized equipment for HF cleavage make it a less desirable option for routine fluorinated peptide synthesis.[3][15]

    Experimental Workflows: A Visual Guide

    To better understand the practical differences between the two strategies, the following diagrams illustrate the general workflows for Boc and Fmoc solid-phase peptide synthesis.

    Boc_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin 1. Couple first Boc-AA Deprotected_Resin H₂N-AA-Resin Boc_AA_Resin->Deprotected_Resin 2. Deprotection (TFA/DCM) Coupled_Peptide Boc-AA₂-AA-Resin Deprotected_Resin->Coupled_Peptide 3. Couple next Boc-AA Coupled_Peptide->Deprotected_Resin Repeat Steps 2 & 3 Final_Peptide H₂N-Peptide-OH/NH₂ Coupled_Peptide->Final_Peptide Final Cleavage (HF)

    Boc Strategy Workflow

    Fmoc_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Couple first Fmoc-AA Deprotected_Resin H₂N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin 2. Deprotection (Piperidine/DMF) Coupled_Peptide Fmoc-AA₂-AA-Resin Deprotected_Resin->Coupled_Peptide 3. Couple next Fmoc-AA Coupled_Peptide->Deprotected_Resin Repeat Steps 2 & 3 Final_Peptide H₂N-Peptide-OH/NH₂ Coupled_Peptide->Final_Peptide Final Cleavage (TFA)

    Fmoc Strategy Workflow

    Detailed Experimental Protocol: Fmoc-SPPS of a Fluorinated Peptide

    The following is a generalized protocol for the manual solid-phase synthesis of a model fluorinated peptide, Ac-Tyr(tBu)-Gly-Phe(4-F)-Leu-NH₂, on Rink Amide resin using the Fmoc strategy.

    Materials:

    • Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

    • Fmoc-Leu-OH

    • Fmoc-Phe(4-F)-OH (Fmoc-4-fluoro-L-phenylalanine)

    • Fmoc-Gly-OH

    • Fmoc-Tyr(tBu)-OH

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine

    • Acetic anhydride

    • N,N-Diisopropylethylamine (DIEA)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized water

    Protocol:

    • Resin Swelling and First Amino Acid Coupling:

      • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

      • Drain the DMF.

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

      • Wash the resin with DMF (5 x) and DCM (3 x).

      • Coupling of Fmoc-Leu-OH:

        • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

        • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

        • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling.

      • Wash the resin with DMF (3 x) and DCM (3 x).

    • Peptide Chain Elongation:

      • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid: Fmoc-Phe(4-F)-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

    • N-terminal Acetylation:

      • After the final Fmoc deprotection, wash the resin with DMF.

      • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

      • Wash the resin with DMF (3 x) and DCM (3 x).

      • Dry the resin under vacuum.

    • Cleavage and Deprotection:

      • Caution: Perform this step in a well-ventilated fume hood.

      • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

      • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

      • Precipitate the peptide by adding more cold diethyl ether.

      • Centrifuge the mixture to pellet the peptide and decant the ether.

      • Wash the peptide pellet with cold diethyl ether three times.

      • Dry the crude peptide under vacuum.

    • Purification and Analysis:

      • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Verify the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

    Conclusion and Recommendations

    The synthesis of fluorinated peptides is a critical enabling technology in modern drug discovery. While both Boc and Fmoc SPPS strategies can be utilized, the evidence strongly supports the Fmoc strategy as the preferred method for the majority of fluorinated peptide syntheses. Its milder reaction conditions, true orthogonality, and high compatibility with automation make it a more robust, versatile, and safer choice.[3][][10]

    The Boc strategy, however, may still find utility in specific cases, such as the synthesis of highly hydrophobic and aggregation-prone fluorinated peptides where the repetitive acidic deprotection can be advantageous.[3]

    Ultimately, the optimal choice of strategy will depend on the specific properties of the target peptide, the available laboratory infrastructure, and the expertise of the researcher. A thorough understanding of the chemical principles underlying both methodologies is paramount for the successful synthesis of high-quality fluorinated peptides that will drive the next generation of therapeutic innovation.

    References

    • Ueki, M., et al. (1988). A FLUORIDE ION DEPROTECTION STRATEGY IN PEPTIDE SYNTHESIS. COMBINATION WITH SELECTIVE DEPROTECTION USING THE DILUTE METHANESULFONIC ACID OF α-AMINO PROTECTING GROUPS. Journal of the Chemical Society, Perkin Transactions 1, (12), 5024-5027. [Link]

    • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

    • University of Wisconsin-La Crosse. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. [Link]

    • O'Hagan, D., et al. (2013). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 11(23), 3843-3852. [Link]

    • O'Hagan, D., et al. (2013). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 11(23), 3843-3852. [Link]

    • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

    • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 759-769. [Link]

    • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

    • Al-Masoudi, N. A., et al. (2021). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 26(16), 4983. [Link]

    • Brimble, M. A., et al. (2012). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters. Chemical Communications, 48(75), 9370-9372. [Link]

    • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

    • Otvos, L., Jr. (2000). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 137, 1-8. [Link]

    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

    • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

    • Freie Universität Berlin. (n.d.). Modification of Peptides and Proteins with Fluorinated Amino Acids. [Link]

    • Marsh, E. N. G., et al. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 106(48), 20295-20300. [Link]

    Sources

    Validation

    Validating the Incorporation of Boc-3,4-difluoro-D-homophenylalanine Using 19F-NMR: A Comparative Guide

    As peptide therapeutics grow in complexity, the demand for unnatural amino acids (UAAs) that simultaneously enhance pharmacokinetic stability and provide high-resolution biophysical readouts has surged. Boc-3,4-difluoro-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As peptide therapeutics grow in complexity, the demand for unnatural amino acids (UAAs) that simultaneously enhance pharmacokinetic stability and provide high-resolution biophysical readouts has surged. Boc-3,4-difluoro-D-homophenylalanine represents a convergence of these two goals.

    This guide provides an authoritative, causality-driven framework for incorporating this specialized UAA via Solid-Phase Peptide Synthesis (SPPS) and validating its structural integrity using 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy.

    Logical Architecture: Why This Specific UAA?

    The design of Boc-3,4-difluoro-D-homophenylalanine is highly intentional, with each molecular feature driving a specific experimental or therapeutic outcome.

    • D-Stereochemistry: Inverts the canonical chirality, rendering the peptide highly resistant to endogenous proteolytic degradation, which is critical for extending the serum half-life of drug candidates[1].

    • Homo-Extension: The addition of a methylene bridge (-CH₂-) increases side-chain flexibility, allowing the aromatic ring to probe deeper hydrophobic receptor pockets than standard phenylalanine.

    • 3,4-Difluorination: Provides a multi-spin system. The two adjacent fluorine atoms exhibit scalar J-coupling, yielding distinct NMR splitting patterns that are exquisitely sensitive to local conformational changes and heterogeneity[2].

    • Boc-Protection: Essential for synthesizing peptide sequences that are prone to base-catalyzed degradation (e.g., aspartimide formation), which frequently occurs during the repetitive piperidine deprotection steps of standard Fmoc-SPPS[].

    G cluster_0 Structural Design cluster_1 Functional Output N1 D-Isomer O1 Protease Resistance N1->O1 N2 Homo-Extension O2 Deep Pocket Binding N2->O2 N3 3,4-Difluoro O3 19F-NMR Sensitivity N3->O3 N4 Boc-Protection O4 Acidic SPPS N4->O4 Final Conformational Mapping O3->Final Validation

    Logical mapping of Boc-3,4-difluoro-D-homoPhe structural features to analytical outputs.

    Comparative Analysis: Performance Against Alternatives

    When designing a biophysical probe, the choice of fluorinated UAA dictates the resolution of your downstream data. 19F-NMR is utilized because the ¹⁹F nucleus boasts a spin of 1/2, 100% natural abundance, and a high magnetogyric ratio yielding 83% of the sensitivity of ¹H-NMR[4]. Because biological systems lack endogenous fluorine, the background signal is strictly zero, providing infinite contrast[5].

    The table below summarizes the quantitative and qualitative advantages of Boc-3,4-difluoro-D-homophenylalanine against common alternatives.

    ParameterBoc-3,4-difluoro-D-homoPheFmoc-4-fluoro-L-PheBoc-L-Phe (Native)
    19F-NMR Sensitivity High (2x ¹⁹F nuclei)Moderate (1x ¹⁹F nucleus)None
    Background Signal Zero (Infinite Contrast)Zero (Infinite Contrast)N/A
    Proteolytic Stability Very High (D-isomer)Low (L-isomer)Low (L-isomer)
    Conformational Data High (J-coupling multiplex)Low (Singlet resonance)None
    SPPS Compatibility Acidic (Boc/HF)Basic (Fmoc/Piperidine)Acidic (Boc/HF)

    Data Synthesis: While mono-fluorinated analogs (like 4-fluoro-L-Phe) are sufficient for simple binding assays, they only yield a single NMR singlet. The 3,4-difluoro moiety provides a complex doublet-of-doublets, allowing researchers to measure ¹⁹F-¹⁹F Nuclear Overhauser Effects (NOEs) and track precise rotameric states during protein folding[6].

    Experimental Workflow & Self-Validating Methodologies

    To ensure absolute scientific integrity, the incorporation and validation workflow must be treated as a self-validating system. Each step must contain an internal control to prove causality and prevent the propagation of synthetic errors.

    Workflow S1 1. Boc-SPPS Assembly (TFA Deprotection) S2 2. HF Cleavage & Ether Precipitation S1->S2 S3 3. RP-HPLC Purification (>95% Purity) S2->S3 S4 4. 19F-NMR Sample Prep (Buffer + 10% D2O) S3->S4 S5 5. 19F-NMR Acquisition (1D & 19F-19F COSY) S4->S5

    Step-by-step experimental workflow for peptide synthesis and 19F-NMR validation.

    Protocol A: Boc-SPPS Incorporation

    Causality: Boc chemistry relies on graduated acid lability. The N-terminal Boc group is removed with moderate acid (Trifluoroacetic acid, TFA), while the final cleavage from the resin requires a superacid (anhydrous Hydrogen Fluoride, HF). This orthogonal approach is chosen specifically to protect base-sensitive peptide sequences[].

    • Activation & Coupling: Dissolve 3.0 equivalents of Boc-3,4-difluoro-D-homophenylalanine in DMF. Activate with HBTU/DIEA (1:2 ratio) for 3 minutes to form the active ester, then add to the peptidyl-resin. Allow coupling for 60 minutes.

    • Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 20 minutes to remove the Boc group, exposing the amine for the next coupling.

    • Self-Validation Check (Micro-Cleavage): Before committing the bulk resin to dangerous HF cleavage, isolate 5 mg of resin. Cleave using a TMSBr/TFA/thioanisole cocktail. Analyze the supernatant via LC-MS. Validation: You must observe the target mass + the distinct isotopic envelope generated by the two fluorine atoms. If absent, re-couple the UAA.

    • Global Cleavage: Treat the bulk resin with anhydrous HF containing 10% anisole (scavenger) at 0°C for 1 hour. Precipitate the crude peptide in cold diethyl ether.

    Protocol B: 19F-NMR Acquisition & Interpretation

    Causality: Because the 3,4-difluoro ring is asymmetric, the two fluorine atoms reside in different electronic environments. They will resonate at different chemical shifts and couple to one another, providing a built-in diagnostic tool for structural integrity[2][6].

    • Sample Formulation: Dissolve the purified peptide (1–5 mM) in 450 µL of target biological buffer. Add 50 µL of D₂O (10% v/v). Causality: D₂O is strictly required to provide a deuterium lock signal for the NMR spectrometer, preventing field drift during long acquisitions.

    • Internal Standardization (Self-Validation): Spike the sample with 0.1% Trifluoroacetic acid (TFA). Set the TFA resonance precisely to -76.5 ppm. Validation: This calibrates the chemical shift scale. Without an internal standard, bulk magnetic susceptibility differences between buffers can shift peaks by up to 1 ppm, destroying data reproducibility.

    • Acquisition Parameters: Tune the NMR probe to the ¹⁹F frequency (~470 MHz on a 500 MHz magnet). Run a 1D ¹⁹F-NMR experiment using inverse gated ¹H decoupling. Causality: Decoupling removes ¹H-¹⁹F splitting, simplifying the spectra, while the inverse gated sequence suppresses the Nuclear Overhauser Effect (NOE), ensuring that the integration of the fluorine peaks remains strictly quantitative.

    • Data Interpretation:

      • Locate the signals between -135 ppm and -145 ppm.

      • You must observe two distinct multiplets integrating to a 1:1 ratio.

      • Measure the distance between the split peaks. An ortho-fluorine J-coupling constant of approximately 20 Hz confirms the intact 3,4-difluoro aromatic ring. Any deviation indicates side-chain degradation or incomplete UAA incorporation.

    Sources

    Comparative

    In Vitro Functional Assays for Modified Peptides: A Comparative Validation Guide

    As a Senior Application Scientist, I frequently encounter the central paradox of peptide therapeutics: native peptides exhibit exquisite potency but suffer from rapid renal clearance and proteolytic degradation. To circu...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the central paradox of peptide therapeutics: native peptides exhibit exquisite potency but suffer from rapid renal clearance and proteolytic degradation. To circumvent this, we engineer modified peptides utilizing strategies such as lipidation, PEGylation, or unnatural amino acid incorporation. However, these structural modifications can introduce steric hindrance, fundamentally altering receptor binding kinetics and downstream signaling pathways[1].

    To ensure that a modified peptide retains its biological activity, we cannot rely on a single endpoint. We must deploy a self-validating system of in vitro functional assays. This guide objectively compares the performance of a wild-type (WT) peptide against two common modification strategies—Lipidation and PEGylation—using the Glucagon-Like Peptide-1 Receptor (GLP-1R) as our model system.

    Workflow A Peptide Modification B SPR Binding (Kinetics) A->B C TR-FRET cAMP (Efficacy) B->C D β-Arrestin (Pathway Bias) C->D E Lead Selection D->E

    Sequential in vitro validation workflow for modified peptide therapeutics.

    Receptor Binding Kinetics: Surface Plasmon Resonance (SPR)

    The Causality of the Assay: Equilibrium dissociation constants ( KD​ ) derived from traditional radioligand binding assays fail to capture the dynamic nature of modified peptide interactions. Furthermore, appending a radiolabel to an already heavily modified peptide can artifactually alter its binding profile. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data[2]. This is critical because a prolonged target residence time (driven by a slow dissociation rate, koff​ ) often correlates with sustained in vivo efficacy[3].

    Experimental Protocol:

    • Surface Preparation: Immobilize the GLP-1R extracellular domain (ECD) onto a CM5 sensor chip using standard amine coupling (EDC/NHS activation) to achieve a capture level of approximately 400 Resonance Units (RU)[4].

    • Analyte Injection: Inject serial dilutions of the modified peptide (e.g., 0.1 nM to 100 nM) in running buffer (e.g., HBS-EP+) over the functionalized surface. Maintain a high flow rate (30 µL/min) to minimize mass transport limitations[4].

    • Regeneration: Remove bound peptide using a brief 60-second pulse of 10 mM Glycine-HCl (pH 2.0) to reset the baseline[2].

    • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ )[3].

    Data Presentation: Kinetic Comparison

    Peptide Variant kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Performance Insight
    WT GLP-1 2.5×106 5.0×10−4 0.20Baseline high affinity.
    Lipidated GLP-1 1.8×106 4.5×10−4 0.25Slight drop in kon​ due to lipid bulk; overall affinity maintained.
    PEGylated GLP-1 0.5×106 8.0×10−4 1.60Significant steric shielding reduces kon​ and overall affinity.
    Intracellular Signaling: TR-FRET cAMP Accumulation Assay

    The Causality of the Assay: Target binding does not guarantee target activation. To verify that the modified peptide induces the correct conformational change in the Gs-coupled GLP-1R, we must measure the accumulation of the secondary messenger, cyclic AMP (cAMP)[5]. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is prioritized over standard ELISA because its time-delayed fluorescence measurement eliminates background autofluorescence, providing a highly sensitive, homogeneous (no-wash) system that preserves low-affinity interactions[6].

    Experimental Protocol:

    • Cell Preparation: Seed CHO-K1 cells stably expressing human GLP-1R into a 384-well white optiplate[5].

    • Stimulation: Treat the cells with titrated peptide concentrations in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor that prevents the degradation of generated cAMP) for 30 minutes at room temperature[5].

    • Detection: Add the TR-FRET detection mix containing a Europium-labeled cAMP tracer (donor) and a ULight-conjugated anti-cAMP antibody (acceptor). Endogenous cAMP generated by the cells competes with the tracer, leading to a quantifiable decrease in the TR-FRET signal[6].

    • Readout: Measure time-resolved fluorescence at 665 nm and 615 nm on a compatible microplate reader. Fit the data to a sigmoidal dose-response curve to determine the EC50​ [5].

    Data Presentation: Functional Efficacy

    Peptide Variant EC50​ (nM) Emax​ (% of WT)Functional Status
    WT GLP-1 0.05100%Full Agonist
    Lipidated GLP-1 0.0898%Full Agonist (Preserved efficacy)
    PEGylated GLP-1 0.8575%Partial Agonist (Reduced efficacy)
    Pathway Bias: β -Arrestin Recruitment Assay

    The Causality of the Assay: G-protein coupled receptors (GPCRs) exhibit pleiotropic signaling. While Gs-protein activation (cAMP) drives the desired therapeutic effect (e.g., insulin secretion), β -arrestin recruitment triggers receptor internalization and desensitization[7]. A heavily engineered peptide might inadvertently skew the receptor towards the β -arrestin pathway (ligand bias), reducing its long-term therapeutic viability. We utilize this assay to ensure the modification maintains a balanced or G-protein-biased profile[1].

    Experimental Protocol:

    • Cell System: Utilize engineered cells (e.g., DiscoverX CHO-K1) where the GLP-1R is fused to a small enzyme fragment (ProLink) and β -arrestin is fused to a larger enzyme acceptor (EA)[8].

    • Incubation: Incubate the cells with a dose titration of the modified peptide for 90 minutes at room temperature to allow for receptor activation and arrestin recruitment[8].

    • Detection: Upon β -arrestin recruitment to the activated receptor, the two enzyme fragments complement to form active β -galactosidase. Add a chemiluminescent substrate and measure the resulting luminescence to quantify recruitment efficacy[8].

    SignalingBias Ligand Modified Peptide Receptor GLP-1 Receptor Ligand->Receptor Gs Gαs Protein (cAMP Accumulation) Receptor->Gs Efficacy Arrestin β-Arrestin (Receptor Internalization) Receptor->Arrestin Desensitization

    GLP-1R signaling bifurcation: G-protein activation vs. β-arrestin recruitment.

    Conclusion

    When validating modified peptides, relying on a single assay is a critical vulnerability. As demonstrated in our comparative data, while PEGylation severely impacts both binding kinetics and cAMP efficacy, lipidation maintains a profile closely mimicking the wild-type peptide while offering superior half-life extension[9]. By layering SPR, TR-FRET, and β -arrestin assays, researchers create a self-validating matrix that ensures structural modifications enhance pharmacokinetics without sacrificing pharmacodynamics.

    References
    • Functional GLP-1R antibodies identified from a synthetic GPCR-focused library demonstrate potent blood glucose control Source: nih.gov URL:[Link]

    • Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization Source: plos.org URL:[Link]

    • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins Source: nih.gov URL:[Link]

    • TR-FRET Technology: Principle, Advantages, and Applications Source: sinobiological.com URL:[Link]

    • Source: google.com (Patents)
    • Surface Plasmon Resonance Protocol & Troubleshooting Source: creativebiolabs.net URL:[Link]

    • Peptide half-life extension: Di-valent, small-molecule albumin interactions direct the systemic properties of glucagon-like peptide (GLP-1) analogs Source: researchgate.net URL:[Link]

    • Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy Source: snmjournals.org URL:[Link]

    • Evaluation of efficacy- versus affinity-driven agonism with biased GLP-1R ligands P5 and exendin-F1 Source: researchgate.net URL:[Link]

    Sources

    Validation

    A Comparative Guide to Homophenylalanine Derivatives in Peptide Design: Structural Dynamics, Stability, and Synthesis

    As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a peptide's pharmacokinetic and pharmacodynamic success. The transition from natural L-phenylalanine to its homologue, homophen...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a peptide's pharmacokinetic and pharmacodynamic success. The transition from natural L-phenylalanine to its homologue, homophenylalanine (hPhe), involves the simple addition of a single methylene group (-CH₂-) in the side chain. However, this seemingly minor modification profoundly alters the rotameric space, hydrophobicity, and proteolytic stability of the resulting peptidomimetic[1].

    This guide provides an in-depth comparative analysis of hPhe derivatives, offering actionable, field-proven insights for researchers engineering next-generation therapeutics and biomaterials.

    Comparative Analysis of Homophenylalanine Derivatives

    L-Homophenylalanine (L-hPhe) vs. D-Homophenylalanine (D-hPhe)

    L-hPhe extends the hydrophobic reach of the phenyl ring, allowing it to probe deeper into hydrophobic binding pockets without inducing severe backbone strain[1]. In cyclic peptide design, L-hPhe has been shown to facilitate unique side-chain interactions that can induce highly ordered self-assembly and crystal growth through dimer formation.

    Conversely, substituting L-hPhe with its D-enantiomer (D-hPhe) is a field-proven strategy to bypass enzymatic degradation. Because endogenous proteases are highly stereoselective, incorporating D-hPhe disrupts the recognition sequence, significantly extending the peptide's plasma half-life[]. Furthermore, D-amino acid substitutions can optimize binding affinity by altering the spatial vector of the side chain, presenting the phenyl ring at an optimal angle for receptor engagement[3].

    The Structural Paradigm of β -Homophenylalanine ( β -hPhe)

    While α -hPhe modifies the side chain, β -hPhe extends the peptide backbone itself by inserting a methylene group between the α -carbon and the carboxyl group. This creates a β -amino acid, which imparts exceptional resistance to enzymatic degradation[4]. In materials science, the incorporation of β -hPhe into fibril-forming sequences generates polymorphic fibrils with enhanced thermal stability compared to native α -peptides, driven by flexible yet stable aromatic π−π stacking[4].

    Halogenation Strategies: Fluorinated β -hPhe Derivatives

    To maximize target affinity—particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 diabetes—fluorination of the β -hPhe phenyl ring is highly effective[5]. Fluorine substitution increases lipophilicity and modulates the pKa of adjacent functional groups[6]. Experimental data demonstrates that a 2,4,5-trifluoro- β -hPhe analog exhibits a dramatic 25-fold increase in potency (IC50 = 119 nM) compared to unfluorinated baselines, perfectly occupying the S1 hydrophobic pocket of the DPP-4 enzyme[7]. Similarly, pentafluoro-L- β -hPhe is utilized to maximize metabolic stability and binding specificity[6].

    Quantitative Performance Comparison

    To facilitate derivative selection, the following table summarizes the structural modifications and empirical performance metrics of key hPhe variants:

    DerivativeStructural ModificationPrimary Pharmacological BenefitKey Application / Target
    L-hPhe +1 Methylene group vs. PheIncreased side-chain flexibility, deeper pocket probingGeneral peptidomimetics, cyclic peptide self-assembly[1]
    D-hPhe D-stereocenter + MethyleneEnhanced proteolytic stability, altered spatial vectorExtended half-life therapeutics, stereochemical tuning[][3]
    β -hPhe Backbone extended by 1 carbonAbsolute resistance to enzymatic degradationThermostable fibrils, DPP-4 inhibitors[4][7]
    Fluorinated β -hPhe Fluorine substitutions on phenyl ringHigh lipophilicity, specific S1 pocket binding (IC50 < 120 nM)Potent antidiabetic drugs (e.g., Sitagliptin analogs)[5][7]

    Mechanistic Pathway: DPP-4 Inhibition

    The incorporation of fluorinated β -hPhe derivatives into DPP-4 inhibitors prevents the degradation of Glucagon-like peptide-1 (GLP-1), thereby sustaining insulin release.

    DPP4_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme (Protease) GLP1->DPP4 Substrate Binding Insulin Sustained Insulin Release (Blood Glucose Control) GLP1->Insulin Prolonged Half-life InactiveGLP1 Inactive GLP-1 (Cleaved) DPP4->InactiveGLP1 Enzymatic Cleavage BetaHPhe Fluorinated β-hPhe (Potent Inhibitor) BetaHPhe->DPP4 Competitive Inhibition (S1 Pocket)

    Mechanism of DPP-4 inhibition by fluorinated β-hPhe derivatives, prolonging GLP-1.

    Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

    To ensure high-fidelity incorporation of sterically demanding hPhe derivatives, a rigorous, self-validating Fmoc-SPPS protocol is required[8].

    Step 1: Resin Swelling
    • Procedure: Suspend the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 1-2 hours at room temperature in a reaction vessel[8].

    • Causality: Swelling expands the polystyrene polymer matrix, maximizing the accessibility of reactive amine sites for the incoming bulky hPhe derivative.

    Step 2: Fmoc Deprotection
    • Procedure: Drain the DMF. Treat the resin with a solution of 20% piperidine in DMF for 5 minutes at room temperature. Drain and repeat[8].

    • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cb elimination mechanism, exposing the primary amine for coupling.

    Step 3: Amino Acid Activation and Coupling
    • Procedure: In a separate vial, dissolve 3 equivalents of the Fmoc-hPhe derivative, 2.9 eq HBTU, and 3 eq HOBt in DMF. Add 6 eq DIPEA. Pre-activate for 1-2 minutes, then add to the deprotected resin and agitate for 2-4 hours at room temperature[8].

    • Causality: HBTU converts the carboxylic acid of hPhe into a highly reactive ester. HOBt is critical here; it suppresses epimerization (preserving the delicate D- or L- stereocenter of the hPhe derivative) and prevents the formation of unreactive N-acylureas. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

    Step 4: Self-Validation via Kaiser Test
    • Procedure: Remove a few resin beads, wash them, and apply ninhydrin reagents. Heat briefly[8].

    • Causality: This is the critical self-validation step. Ninhydrin reacts with primary amines. A yellow color indicates complete coupling (no free amines remain). A blue color indicates incomplete coupling, immediately signaling the need for a double-coupling cycle to prevent truncated deletion sequences in the final product.

    Step 5: Cleavage and Global Deprotection
    • Procedure: After synthesizing the full sequence, treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)[8].

    • Causality: TFA cleaves the peptide from the solid support and removes side-chain protecting groups simultaneously. Triisopropylsilane acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich hPhe phenyl ring during cleavage.

    Workflow Visualization

    SPPS_Workflow Resin 1. Resin Swelling (DMF, 1-2h) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate 3. Amino Acid Activation (HBTU/HOBt/DIPEA) Deprotect->Activate Couple 4. hPhe Coupling (2-4h, RT) Activate->Couple Kaiser 5. Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Activate Positive (Blue) Cleave 6. Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleave Negative (Yellow)

    Self-validating Fmoc-SPPS workflow for incorporating homophenylalanine derivatives.

    References

    • A Comparative Guide to Fmoc-β-homoalanine(styryl)-OH and Other β-Amino Acids in Peptide and Drug Development. Benchchem. 8

    • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. NIH. 5

    • CAS 132684-59-4: fmoc-L-homophenylalanine. CymitQuimica. 1

    • CAS 82732-07-8 (Boc-D-homophenylalanine). BOC Sciences.

    • Improving Binding Affinity and Stability of Peptide Ligands by Substituting Glycines with D-Amino Acids. ResearchGate. 3

    • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Publishing.

    • Fmoc-pentafluoro-L-β-homophenylalanine. Chem-Impex. 6

    • Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution. ACS Publications. 4

    • Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. ScienceDirect. 7

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Boc-3,4-difluoro-D-homophenylalanine

    As researchers at the forefront of drug discovery and peptide synthesis, our work is defined by precision, innovation, and an unwavering commitment to safety. The novel building blocks we employ, such as Boc-3,4-difluoro...

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers at the forefront of drug discovery and peptide synthesis, our work is defined by precision, innovation, and an unwavering commitment to safety. The novel building blocks we employ, such as Boc-3,4-difluoro-D-homophenylalanine, are instrumental in advancing therapeutic design. The unique properties imparted by fluorination—enhanced metabolic stability, altered bioavailability, and modulated protein-protein interactions—make such compounds invaluable.[1][2][3] However, these same unique chemical features necessitate a rigorous and informed approach to their handling and disposal.

    This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-3,4-difluoro-D-homophenylalanine. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures to ensure that every step is not just followed, but understood. Our goal is to empower you to manage your chemical waste streams safely, compliantly, and with the highest degree of scientific integrity, protecting both yourself and the environment.

    Core Principle: Hazard Assessment and Chemical Identity

    While a specific Safety Data Sheet (SDS) for Boc-3,4-difluoro-D-homophenylalanine is not always readily available, a reliable disposal protocol can be established by analyzing its structural components: the Boc protecting group and the difluorinated aromatic ring.

    • Halogenated Organic Compound: The presence of two fluorine atoms on the phenyl ring firmly classifies this molecule as a halogenated organic compound .[4] This is the most critical factor for its disposal. Halogenated and non-halogenated waste streams must always be segregated.[5][6][7] The reason for this strict separation lies in the final disposal technology; halogenated wastes require specialized high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion. Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[7]

    • Boc-Protected Amino Acid: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8][9][10] While generally stable under normal laboratory and storage conditions, it is incompatible with strong acids.[11] The compound itself is a white powder.[1] While some safety data for similar, non-fluorinated compounds may not list significant hazards, it is best practice to treat all new or specialized chemical reagents with caution, assuming they may cause skin, eye, and respiratory irritation upon exposure.[11][12][13]

    Based on this assessment, Boc-3,4-difluoro-D-homophenylalanine waste must be treated as hazardous halogenated solid chemical waste .

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before beginning any work that will generate waste, ensure the proper personal protective equipment is in use. This is non-negotiable for both personal safety and procedural integrity.

    EquipmentSpecificationRationale
    Eye Protection Chemical safety gogglesProtects against accidental splashes of solvents used for decontamination and fine dust particles of the solid compound.[14]
    Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.[12][14]
    Body Protection Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[14]
    Respiratory Protection NIOSH-approved respiratorRecommended when handling larger quantities of the dry powder outside of a fume hood to prevent inhalation of fine dust.[11][14]

    Step-by-Step Disposal Protocol: From Bench to Pickup

    This protocol covers the lifecycle of Boc-3,4-difluoro-D-homophenylalanine waste within the laboratory, from the point of generation to its final, secure storage awaiting professional disposal.

    Step 1: Waste Segregation and Container Preparation
    • Select the Correct Waste Container: Obtain a dedicated, sealable waste container compatible with solid organic chemicals. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is ideal.[6][12]

    • Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full, unabbreviated chemical name: "Waste: Boc-3,4-difluoro-D-homophenylalanine ".[5][12] Include the date when the first waste is added. This practice is essential for regulatory compliance and safe handling by your institution's Environmental Health and Safety (EHS) team.[6][7]

    • Designate a Waste Accumulation Area: Place the labeled container in a designated, well-ventilated area, such as a chemical fume hood or a specified satellite accumulation area. This container must be kept separate from non-halogenated waste streams.[5][6]

    Step 2: Collection of Chemical Waste
    • Unused or Expired Solid:

      • Working within a chemical fume hood to minimize dust, carefully transfer the solid Boc-3,4-difluoro-D-homophenylalanine into the designated hazardous waste container.

    • Contaminated Labware (Solid Waste):

      • This includes items like weighing papers, contaminated gloves, and paper towels used for cleanup.

      • Place these items into a separate, sealable plastic bag.

      • Deposit the sealed bag into the same solid hazardous waste container. This secondary containment prevents the dispersion of fine powder within the main container.[14]

    Step 3: Spill Management

    Accidents happen, but a prepared response minimizes risk.

    • Alert Personnel: Notify others in the immediate area.

    • Isolate the Area: Restrict access to the spill zone.

    • Assess the Spill: This protocol is for minor spills (typically less than 100 grams) of solid material. For large spills, evacuate the area and contact your institution's EHS department immediately.[14]

    • Cleanup:

      • Wearing your full PPE, gently cover the spill with an absorbent material or spill pads to prevent the powder from becoming airborne.[5]

      • Carefully sweep or scoop the material and absorbent into a plastic bag or other appropriate container. Avoid creating dust.[11][14]

      • Seal and label the container as hazardous waste.

      • Decontaminate the spill area with a damp cloth, and dispose of the cloth as contaminated solid waste.[14]

    Step 4: Secure Storage and Final Disposal
    • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[5][6] Do not overfill the container; leave at least 10% headspace for expansion.

    • Storage Location: Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[11][14] This area should be clearly marked as a chemical waste accumulation site.

    • Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's EHS office or the designated chemical waste disposal company to schedule a pickup.[12][14] Follow their specific procedures for waste manifests and transportation.

    The following diagram illustrates the decision-making workflow for the proper disposal of Boc-3,4-difluoro-D-homophenylalanine.

    G cluster_0 cluster_1 Hazard & Waste Stream Identification cluster_2 Segregation & Collection cluster_3 Storage & Disposal start Waste Generation (Boc-3,4-difluoro-D-homophenylalanine) is_solid Is the waste solid or labware contaminated with solid? start->is_solid is_halogenated Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? is_solid->is_halogenated Yes container Select Labeled, Compatible 'Halogenated Solid Waste' Container is_halogenated->container Yes (Fluorine present) collect Transfer Waste into Container (Use Fume Hood for Solids) container->collect storage Store Sealed Container in Designated Secondary Containment Area collect->storage ehs_contact Contact EHS for Pickup and Professional Disposal storage->ehs_contact

    Caption: Disposal workflow for Boc-3,4-difluoro-D-homophenylalanine.

    References

    • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

    • Chemical Waste Disposal Guidelines. Unknown University Source.
    • Halogen
    • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

    • Organic Solvents Waste Management . University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

    • Boc-3,4-difluoro-D-b-homophenylalanine Product Page . J&K Scientific. [Link]

    • Boc-3,4-difluoro-L-phenylalanine PubChem Entry . National Center for Biotechnology Information. [Link]

    • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

    • SAFETY DATA SHEET - N-Boc-4-(Trifluoromethyl)-D-phenylalanine . AAPPTec. [Link]

    • tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

    • SAFETY DATA SHEET - N-Boc-3-(trifluoromethyl)-L-phenylalanine . AAPPTec. [Link]

    • Safety Data Sheet: Boc-L-Phenylalanine . Carl ROTH. [Link]

    • SAFETY DATA SHEET - Boc-D-Phe(3,4-diF)-OH . AAPPTec. [Link]

    • Synthesis of complex unnatural fluorine-containing amino acids . PMC. [Link]

    • Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations . CORE. [Link]

    • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains . MDPI. [Link]

    • Recent advances in the synthesis of fluorinated amino acids and peptides . RSC Publishing. [Link]

    • Recent Advances in the Synthesis of Fluorinated Amino Acids . ResearchGate. [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.